Hydroxybutyrylcarnitine
Description
Hydroxybutyrylcarnitine is a natural product found in Euglena gracilis with data available.
Structure
3D Structure
Propriétés
Numéro CAS |
875668-57-8 |
|---|---|
Formule moléculaire |
C11H21NO5 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1 |
Clé InChI |
UEFRDQSMQXDWTO-YGPZHTELSA-N |
SMILES isomérique |
CC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canonique |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origine du produit |
United States |
Foundational & Exploratory
The Role of 3-Hydroxybutyrylcarnitine in Fatty Acid Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine (B12108761) is a short-chain acylcarnitine that plays a significant role in fatty acid metabolism and energy homeostasis.[1] It is an ester formed from 3-hydroxybutyric acid and carnitine.[1] Acylcarnitines are crucial for transporting acyl-groups, such as organic and fatty acids, from the cytoplasm into the mitochondria for beta-oxidation, the primary process of fatty acid breakdown to produce energy.[2] This technical guide provides a comprehensive overview of the role of 3-hydroxybutyrylcarnitine in fatty acid oxidation, its biosynthesis, and its implications in various metabolic states.
Biosynthesis and Metabolic Pathways
3-Hydroxybutyrylcarnitine is formed through the esterification of 3-hydroxybutyric acid with carnitine.[1] This reaction is catalyzed by carnitine acyltransferases, a family of enzymes that facilitate the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[3][4] The formation of 3-hydroxybutyrylcarnitine is closely linked to both fatty acid oxidation and ketogenesis.
There are two primary stereoisomers of 3-hydroxybutyrylcarnitine, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, which originate from different metabolic pathways.[5]
-
L-3-hydroxybutyrylcarnitine is formed from L-3-hydroxybutyryl-CoA, an intermediate in the beta-oxidation of fatty acids.[5]
-
D-3-hydroxybutyrylcarnitine , also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[5][6] During periods of ketosis, such as fasting, the production of D-3HB increases, leading to a subsequent rise in D-3-hydroxybutyrylcarnitine.[5][6] Studies have shown that in a state of fasting-induced ketosis, the concentration of D-3-hydroxybutyrylcarnitine in muscle is significantly higher than that of the L-isomer.[5]
The synthesis of D-3-hydroxybutyrylcarnitine from D-3HB can occur via an acyl-CoA synthetase reaction in various tissues, including muscle.[5]
Role in Fatty Acid Oxidation
The primary role of the carnitine shuttle is to transport long-chain fatty acids into the mitochondrial matrix for beta-oxidation.[7] While 3-hydroxybutyrylcarnitine is a short-chain acylcarnitine, its formation is intrinsically linked to the overall process of fatty acid metabolism. The generation of L-3-hydroxybutyrylcarnitine is a direct consequence of the beta-oxidation of fatty acids.
In situations of high fatty acid flux, such as fasting or a high-fat diet, the rate of beta-oxidation increases. This can lead to an accumulation of short- and medium-chain acyl-CoAs within the mitochondria. The conversion of these acyl-CoAs to their corresponding acylcarnitines, including 3-hydroxybutyrylcarnitine, serves as a mechanism to buffer the intramitochondrial CoA pool, freeing up CoA for other metabolic processes.[4]
Clinical Significance and Association with Metabolic Disorders
Elevated levels of 3-hydroxybutyrylcarnitine have been associated with several metabolic disorders, making it a potential biomarker for these conditions.
-
Insulin (B600854) Resistance and Type 2 Diabetes: Studies have shown that individuals with prediabetes and type 2 diabetes have elevated plasma concentrations of 3-hydroxybutyrylcarnitine.[2][8] This has led to the suggestion that increased levels of this metabolite may be indicative of impaired fatty acid oxidation and mitochondrial dysfunction, which are characteristic features of insulin resistance.[8]
-
Inborn Errors of Metabolism: 3-hydroxybutyrylcarnitine is a key diagnostic marker for certain inborn errors of fatty acid oxidation.
-
Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency: In this disorder, the deficiency of the SCHAD enzyme leads to the accumulation of L-3-hydroxybutyryl-CoA, resulting in a significant increase in L-3-hydroxybutyrylcarnitine levels.[2]
-
Mitochondrial Trifunctional Protein (MTP) Deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: These disorders also affect the beta-oxidation of long-chain fatty acids and can lead to the accumulation of various hydroxyacylcarnitines.[9]
-
-
Ketosis: As previously mentioned, levels of D-3-hydroxybutyrylcarnitine are elevated during states of ketosis, such as prolonged fasting.[5][6]
Quantitative Data
The concentration of 3-hydroxybutyrylcarnitine in biological fluids can vary depending on the physiological or pathological state.
| Condition | Specimen | Concentration (µM) | Reference |
| Healthy Adults | Blood | 0.04 ± 0.02 | [10] |
| Blood | 0.05 ± 0 | [10] | |
| Prediabetes | Serum | Higher than normal glucose tolerance | [11] |
| Type 2 Diabetes | Serum | Higher than prediabetic individuals | [11] |
| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | Plasma | 1.45 (Reference: 0.05–0.44) | [12] |
Experimental Protocols
The analysis of 3-hydroxybutyrylcarnitine and other acylcarnitines is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard solution containing isotopically labeled acylcarnitines.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent, such as the initial mobile phase of the LC-MS/MS system.
Dried Blood Spots (DBS):
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of a methanol (B129727) solution containing the internal standards.
-
Incubate the plate with shaking for 30 minutes to extract the acylcarnitines.
-
Transfer the methanol extract to a new plate and proceed with derivatization or direct injection.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase or HILIC column to separate the different acylcarnitine species. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is commonly used.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acylcarnitine are monitored for quantification. The precursor ion for all acylcarnitines is the protonated molecule [M+H]+, which fragments to a characteristic product ion at m/z 85.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. The carnitine acyltransferases and their role in modulating acyl-CoA pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]
- 11. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Hydroxybutyrylcarnitine: A Technical Guide for Researchers
An in-depth exploration of 3-hydroxybutyrylcarnitine's role in human metabolism, disease pathology, and its utility as a clinical biomarker.
Introduction
3-Hydroxybutyrylcarnitine (B12108761) (C4-OH) is a short-chain acylcarnitine that has garnered significant attention in the scientific community for its multifaceted role in human physiology and pathophysiology.[1][2] As an ester of carnitine and 3-hydroxybutyric acid, it sits (B43327) at the crossroads of fatty acid oxidation and ketone body metabolism.[2][3] This guide provides a comprehensive technical overview of the biological functions of 3-hydroxybutyrylcarnitine, its significance as a biomarker, and the experimental methodologies used for its study, tailored for researchers, scientists, and drug development professionals.
Core Biological Functions
The primary role of acylcarnitines, including 3-hydroxybutyrylcarnitine, is to facilitate the transport of acyl groups, such as fatty acids, from the cytoplasm into the mitochondrial matrix for energy production via β-oxidation.[1][4] 3-Hydroxybutyrylcarnitine is unique in that it exists as two stereoisomers, L- and D-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways.
L-3-Hydroxybutyrylcarnitine is an intermediate in the β-oxidation of fatty acids. Its formation from L-3-hydroxybutyryl-CoA is a key step in this energy-generating process.[3]
D-3-Hydroxybutyrylcarnitine , also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[3] During periods of fasting or ketosis, the production of D-3HB increases, leading to a subsequent rise in D-3-hydroxybutyrylcarnitine levels in tissues such as muscle.[3] This conversion is facilitated by an acyl-CoA synthetase reaction.[3]
Metabolic Pathways and Logical Relationships
The metabolic origins of 3-hydroxybutyrylcarnitine are depicted in the following pathway diagram, illustrating its connection to both fatty acid oxidation and ketogenesis.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
Hydroxybutyrylcarnitine: A Key Biomarker for the Objective Assessment of Ketosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The growing interest in ketogenic diets for therapeutic and wellness purposes has created a critical need for reliable biomarkers to objectively monitor the metabolic state of ketosis. While blood beta-hydroxybutyrate (BHB) is the current gold standard, 3-hydroxybutyrylcarnitine (B12108761) (C4OH-carnitine) is emerging as a stable and informative marker that reflects the flux of ketone bodies. This technical guide provides a comprehensive overview of 3-hydroxybutyrylcarnitine as a biomarker for ketosis, detailing its biochemical origins, analytical methodologies for its quantification, and its correlation with physiological and pathological ketogenic states. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in areas where the precise monitoring of ketosis is essential.
Introduction: The Need for Robust Ketosis Biomarkers
Ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, resulting from a shift in energy metabolism from carbohydrates to fats. This state can be induced by prolonged fasting, a very low-carbohydrate, high-fat ketogenic diet, or in pathological conditions such as diabetic ketoacidosis.[1] The ability to accurately monitor the degree of ketosis is paramount for the safety and efficacy of ketogenic therapies and for research into their mechanisms of action. 3-hydroxybutyrylcarnitine, a derivative of the primary ketone body D-3-hydroxybutyrate (D-3HB), offers a valuable tool for this purpose.[2]
Biochemical Basis of 3-Hydroxybutyrylcarnitine Formation in Ketosis
During ketosis, the liver produces large quantities of ketone bodies, primarily acetoacetate (B1235776) and D-3-hydroxybutyrate (also known as beta-hydroxybutyrate or BHB), from the beta-oxidation of fatty acids.[1][3] While the majority of D-3HB is utilized by extrahepatic tissues as an energy source, a portion can be converted to D-3-hydroxybutyrylcarnitine.[2] This conversion is thought to occur via an acyl-CoA synthetase reaction, forming 3-hydroxybutyryl-CoA, which is then esterified with carnitine.[2][4]
The formation of D-3-hydroxybutyrylcarnitine is significant as it appears to be directly linked to the production and flux of D-3HB.[2] Studies have shown a strong positive correlation between plasma concentrations of 3-hydroxybutyrylcarnitine and BHB, indicating that as ketone production increases, so does the formation of this carnitine ester.[5] This makes 3-hydroxybutyrylcarnitine a reliable indicator of the body's ketogenic state.[5]
Figure 1: Biochemical pathway of D-3-hydroxybutyrylcarnitine formation.
Quantitative Data on this compound and BHB Levels
The concentration of 3-hydroxybutyrylcarnitine and BHB in plasma or serum varies significantly depending on the metabolic state. The following tables summarize typical concentration ranges.
Table 1: Plasma/Serum 3-Hydroxybutyrylcarnitine (C4OH) Reference Ranges
| Age Group | Concentration Range (nmol/mL) |
| ≤ 7 days | < 0.13 |
| 8 days - 7 years | < 0.51 |
| ≥ 8 years | < 0.18 |
| All Ages | 0.00 - 0.40 |
Data sourced from UI Health Care and Acylcarnitine Reference Values.[6][7]
Table 2: Blood Beta-Hydroxybutyrate (BHB) Levels in Different Ketogenic States
| Metabolic State | BHB Concentration (mmol/L) |
| Normal (Non-ketotic) | ~0.1 |
| Nutritional Ketosis | 0.5 - 3.0 |
| Starvation Ketosis | 5 - 10 |
| Diabetic Ketoacidosis (DKA) | 15 - 25 |
Data sourced from PCNA and Virta Health.[8][9]
Experimental Protocols for the Measurement of 3-Hydroxybutyrylcarnitine
The gold standard for the quantification of 3-hydroxybutyrylcarnitine and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) for improved specificity.[9]
Sample Collection and Preparation
-
Blood Collection: Draw a blood sample into a heparinized tube. It is recommended to collect the specimen just prior to a scheduled meal or feeding.[6]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of a deuterated internal standard (e.g., D3-3-hydroxybutyrylcarnitine). This step removes proteins that can interfere with the analysis.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Butylation): Reconstitute the dried residue in 50 µL of 3N butanolic HCl. Seal the tube and incubate at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Evaporation and Reconstitution: Evaporate the butanolic HCl to dryness and reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Figure 2: Experimental workflow for 3-hydroxybutyrylcarnitine analysis.
LC-MS/MS Analysis
-
Chromatography: Separation of butylated acylcarnitines is typically achieved using a C18 reversed-phase column with a gradient elution of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored. For butylated 3-hydroxybutyrylcarnitine, a common precursor ion is the [M+H]+ ion, and a characteristic product ion is m/z 85, which is common to all carnitine esters.
Logical Relationship and Clinical Utility
The measurement of 3-hydroxybutyrylcarnitine provides a clear and objective window into the ketogenic state of an individual. Its strong correlation with BHB, the primary circulating ketone body, validates its use as a reliable biomarker.
Figure 3: Logical relationship of 3-hydroxybutyrylcarnitine to ketosis.
The clinical utility of measuring 3-hydroxybutyrylcarnitine extends to several areas:
-
Monitoring Ketogenic Diets: For patients on ketogenic diets for epilepsy, cancer, or metabolic disorders, 3-hydroxybutyrylcarnitine levels can provide an objective measure of dietary adherence and the degree of ketosis achieved.
-
Inborn Errors of Metabolism: Elevated levels of 3-hydroxybutyrylcarnitine can be indicative of certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, particularly during periods of catabolic stress.[5]
-
Drug Development: In the development of drugs that may impact fatty acid metabolism or induce ketosis as a therapeutic effect or a side effect, monitoring 3-hydroxybutyrylcarnitine can provide valuable pharmacokinetic and pharmacodynamic data.
Conclusion
3-Hydroxybutyrylcarnitine has emerged as a robust and reliable biomarker for the objective assessment of ketosis. Its biochemical link to the primary ketone body D-3-hydroxybutyrate, coupled with well-established and sensitive analytical methods for its quantification, makes it an invaluable tool for researchers, clinicians, and drug development professionals. The integration of 3-hydroxybutyrylcarnitine measurement into clinical and research protocols will undoubtedly enhance our understanding and application of ketogenic metabolic states.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Ketogenic diet versus ketoacidosis: what determines the influence of ketone bodies on neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetes.co.uk [diabetes.co.uk]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitine Profile [healthcare.uiowa.edu]
- 7. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 8. pcna.net [pcna.net]
- 9. Ketosis vs ketoacidosis: What is the difference? [virtahealth.com]
Endogenous Synthesis of Hydroxybutyrylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybutyrylcarnitine exists as two primary stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, each originating from distinct metabolic pathways. L-3-hydroxybutyrylcarnitine is an intermediate in the mitochondrial β-oxidation of fatty acids. In contrast, D-3-hydroxybutyrylcarnitine is primarily synthesized from the ketone body D-3-hydroxybutyrate, particularly during periods of ketosis. The endogenous synthesis of these molecules is of significant interest due to their roles as biomarkers in various metabolic disorders, including inborn errors of metabolism and conditions associated with insulin (B600854) resistance. This guide provides a detailed overview of the synthesis pathways, quantitative data, and experimental protocols relevant to the study of this compound.
Endogenous Synthesis Pathways
L-3-Hydroxybutyrylcarnitine Synthesis
The synthesis of L-3-hydroxybutyrylcarnitine is intrinsically linked to the mitochondrial β-oxidation of short-chain fatty acids.
-
Precursor: L-3-hydroxybutyryl-CoA is the direct precursor, which is formed during the third step of the β-oxidation spiral.
-
Key Enzyme: Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), encoded by the HADH gene, catalyzes the reversible conversion of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. In instances of metabolic dysregulation where L-3-hydroxybutyryl-CoA may accumulate, it can be esterified to carnitine.
-
Carnitine Acyltransferase: Carnitine acetyltransferase (CrAT) is responsible for the reversible transfer of short-chain acyl groups from CoA to carnitine.[1] It is believed to be the primary enzyme that catalyzes the formation of L-3-hydroxybutyrylcarnitine from L-3-hydroxybutyryl-CoA and free carnitine.[2]
-
Cellular Location: This pathway occurs within the mitochondrial matrix, where fatty acid β-oxidation takes place.
D-3-Hydroxybutyrylcarnitine Synthesis
The formation of D-3-hydroxybutyrylcarnitine is predominantly associated with states of ketosis, such as fasting or a ketogenic diet, where the production of ketone bodies is elevated.[3]
-
Precursor: The primary precursor is the ketone body D-3-hydroxybutyrate (D-3HB).
-
Key Enzymes and Pathways: Two main pathways have been proposed for the synthesis of D-3-hydroxybutyrylcarnitine from D-3HB in tissues like skeletal muscle:[4][5]
-
Acyl-CoA Synthetase Pathway: D-3-hydroxybutyrate is first activated to D-3-hydroxybutyryl-CoA by an acyl-CoA synthetase. Subsequently, a carnitine acyltransferase, likely CrAT, catalyzes the transfer of the D-3-hydroxybutyryl group to carnitine.
-
SCOT-Mediated Pathway: Succinyl-CoA:3-oxoacid CoA transferase (SCOT) can catalyze the transfer of CoA from succinyl-CoA to D-3-hydroxybutyrate, forming D-3-hydroxybutyryl-CoA. This intermediate is then converted to D-3-hydroxybutyrylcarnitine by a carnitine acyltransferase.
-
-
Cellular Location: These synthesis pathways are thought to occur within the mitochondria of extrahepatic tissues such as skeletal muscle.
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (U/mg protein) | Organism/Tissue | Reference |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) | (S)-3-hydroxybutyryl-CoA | 19 | 98.6 | Nitrosopumilus maritimus (recombinant) | [6] |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) | Acetoacetyl-CoA | 26 | 144.8 | Nitrosopumilus maritimus (recombinant) | [6] |
Note: Kinetic data for human enzymes with specific hydroxybutyryl substrates are limited in the reviewed literature. The data presented is from a marine archaeon and may not directly reflect human enzyme kinetics but provides an estimate.
Metabolite Concentrations
| Metabolite | Condition | Tissue/Fluid | Concentration | Organism | Reference |
| D-3-hydroxybutyrylcarnitine | 38-hour fast | Skeletal Muscle | ~7.5-fold higher than L-3-hydroxybutyrylcarnitine | Human | [5] |
| 3-hydroxybutyrylcarnitine (B12108761) | mHS deficiency | Plasma | 1.45 µmol/L (Reference: 0.05–0.44 µmol/L) | Human | [5] |
| D-3-hydroxybutyrate | Control | Brain (in vivo microdialysis) | 43.4 ± 10.1 µM | Mouse | [7] |
| D-3-hydroxybutyrate | Control | Brain homogenate | 180 nmol/g | Mouse | [7] |
| D-3-hydroxybutyrate | D,L-3-HB administration (low dose) | Plasma (Cmax) | 0.30 mmol/L | Rat | [8] |
| L-3-hydroxybutyrate | D,L-3-HB administration (low dose) | Plasma (Cmax) | 1.88 mmol/L | Rat | [8] |
| D-3-hydroxybutyrate | Control | Brain | 1.32 µmol/g protein | Rat | [8] |
| L-3-hydroxybutyrate | Control | Brain | 0.15 µmol/g protein | Rat | [8] |
| D-3-hydroxybutyrate | Control | Heart | 2.33 µmol/g protein | Rat | [8] |
| L-3-hydroxybutyrate | Control | Heart | 0.75 µmol/g protein | Rat | [8] |
| D-3-hydroxybutyrate | Control | Liver | 1.85 µmol/g protein | Rat | [8] |
| L-3-hydroxybutyrate | Control | Liver | 0.13 µmol/g protein | Rat | [8] |
| D-3-hydroxybutyrate | Control | Muscle | 1.81 µmol/g protein | Rat | [8] |
| L-3-hydroxybutyrate | Control | Muscle | 0.10 µmol/g protein | Rat | [8] |
Experimental Protocols
Quantification of 3-Hydroxybutyrylcarnitine Isomers by LC-MS/MS
This protocol provides a general framework for the separation and quantification of D- and L-3-hydroxybutyrylcarnitine. Specific parameters will need to be optimized for individual instruments.
-
Sample Preparation:
-
To 50 µL of plasma or tissue homogenate, add an internal standard solution containing isotopically labeled carnitines (e.g., D3-carnitine).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for injection.
-
-
LC Separation:
-
Column: A chiral column is required for the separation of D- and L-isomers. Alternatively, derivatization with a chiral reagent can be performed prior to separation on a standard C18 column.
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the analytes. The gradient profile needs to be optimized for baseline separation of the isomers.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor-to-product ion transitions for 3-hydroxybutyrylcarnitine (e.g., m/z 248.2 -> 85.1) and the internal standard.
-
Quantification: Create a calibration curve using standards of known concentrations of D- and L-3-hydroxybutyrylcarnitine to quantify the analytes in the samples.
-
Isolation of Mitochondria from Human Skeletal Muscle
This protocol is adapted from established methods for the isolation of functional mitochondria from small amounts of human skeletal muscle tissue obtained by needle biopsy.[3][9][10]
-
Tissue Preparation:
-
Immediately place the fresh muscle biopsy (~50-100 mg) in ice-cold isolation buffer (e.g., 100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM MgSO4, 1 mM ATP, pH 7.4).
-
Mince the tissue thoroughly with fine scissors on a pre-chilled surface.
-
-
Homogenization:
-
Transfer the minced tissue to a small, pre-chilled glass Dounce homogenizer.
-
Homogenize with a few gentle strokes to disrupt the cells without damaging the mitochondria.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing:
-
Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications.
-
In Vitro Assay for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Activity
This spectrophotometric assay measures the NAD+-dependent oxidation of a substrate by SCHAD.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add NAD+ to a final concentration of 1 mM.
-
Add the substrate, L-3-hydroxybutyryl-CoA (or a suitable analog like acetoacetyl-CoA for the reverse reaction), to a final concentration of 0.1 mM.
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to 37°C in a cuvette.
-
Initiate the reaction by adding the mitochondrial preparation or purified enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Calculation of Activity:
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
Express the enzyme activity as units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).
-
Signaling Pathways and Logical Relationships
Endogenous Synthesis of L-3-Hydroxybutyrylcarnitine
Caption: Synthesis of L-3-hydroxybutyrylcarnitine from fatty acid β-oxidation.
Endogenous Synthesis of D-3-Hydroxybutyrylcarnitine
Caption: Synthesis of D-3-hydroxybutyrylcarnitine from D-3-hydroxybutyrate.
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound isomers.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]
- 2. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Respirometric Assessment of Mitochondria Isolated from Skeletal Muscle Tissue Obtained by Percutaneous Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Muscle D-3-hydroxybutyrylcarnitine : an alternative pathway in ketone body metabolism 5 | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements [jove.com]
- 10. Video: Mitochondrial Isolation from Skeletal Muscle [jove.com]
The Discovery and History of Hydroxybutyrylcarnitine Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine (B12108761) is a short-chain acylcarnitine that has emerged as a significant metabolite in the study of cellular metabolism and its dysregulation in various disease states. Initially identified in the broader context of acylcarnitine profiling, which began over seven decades ago, its specific roles in fatty acid oxidation, ketogenesis, and as a biomarker for metabolic disorders have been the subject of intensifying research.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and research of 3-hydroxybutyrylcarnitine, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
I. Discovery and Historical Milestones
The discovery of the acylcarnitine family, to which 3-hydroxybutyrylcarnitine belongs, dates back more than 70 years.[1][2][3] These molecules were identified as crucial for the transport of fatty acids into the mitochondria for β-oxidation. However, the specific identification and clinical significance of individual acylcarnitine species, such as 3-hydroxybutyrylcarnitine, is a more recent development, largely driven by advancements in analytical techniques like tandem mass spectrometry (MS/MS).
The widespread implementation of expanded newborn screening programs using MS/MS in the 1990s was a pivotal moment in acylcarnitine research.[4] These programs enabled the profiling of a wide range of acylcarnitines from dried blood spots, leading to the early diagnosis of numerous inborn errors of metabolism. It was in this context that elevated levels of a C4-hydroxyl-acylcarnitine, which includes 3-hydroxybutyrylcarnitine, were linked to specific fatty acid oxidation disorders.
Subsequent research has further elucidated the origins and metabolic significance of 3-hydroxybutyrylcarnitine. It is now understood to be formed from two primary sources: the intermediate of fatty acid β-oxidation, L-3-hydroxyacyl-CoA, and the ketone body, D-3-hydroxybutyrate.[5][6] This dual origin places 3-hydroxybutyrylcarnitine at the crossroads of lipid metabolism and ketogenesis, making it a valuable biomarker for studying metabolic flexibility and disease.
II. Quantitative Data on 3-Hydroxybutyrylcarnitine Levels
The concentration of 3-hydroxybutyrylcarnitine in biological fluids is a key indicator of metabolic status. It is important to note that many analytical methods, particularly those without chromatographic separation, measure 3-hydroxybutyrylcarnitine (C4OH) along with its isomer, malonylcarnitine (C3DC). The following tables summarize reported concentrations in various physiological and pathological states.
Table 1: Plasma/Serum Concentrations of 3-Hydroxybutyrylcarnitine (or C3DC+C4OH)
| Population/Condition | Analyte | Concentration (µmol/L) | Reference(s) |
| Healthy Adults | Total Carnitine | 49-50 | [7] |
| Healthy Adults | Acetylcarnitine | 6-7 | [7] |
| Normal Glucose Tolerance (NGT) | C3DC+C4OH | ~0.1 | [3][8] |
| Isolated Impaired Fasting Glycaemia (IFG) | C3DC+C4OH | ~0.1 | [3][8] |
| Impaired Glucose Tolerance (IGT) | C3DC+C4OH | ~0.12 | [3][8] |
| Type 2 Diabetes (T2D) | C3DC+C4OH | ~0.15 | [3][8] |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency | 3-hydroxybutyrylcarnitine | Persistently elevated | [9] |
Table 2: 3-Hydroxybutyrylcarnitine in Newborn Screening (Dried Blood Spots)
| Condition | Analyte | Observation | Reference(s) |
| Healthy Newborns | Acylcarnitines | Baseline levels established for reference | [10] |
| Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency | C4OH | Elevated | [4] |
| Beta-ketothiolase deficiency | C4OH | Elevated | [11] |
| Mitochondrial acetoacetyl-CoA thiolase deficiency | C4OH | Elevated | [1] |
III. Experimental Protocols
The accurate quantification of 3-hydroxybutyrylcarnitine and other acylcarnitines is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between derivatization and non-derivatization methods depends on the specific requirements of the study, such as the need to separate isomers.
A. Sample Preparation
1. Plasma/Serum:
-
Protein Precipitation: A simple and common method involves the precipitation of proteins using a solvent like acetonitrile (B52724) or methanol (B129727), often containing isotopically labeled internal standards. The supernatant is then directly analyzed or further processed.
-
Solid-Phase Extraction (SPE): For cleaner samples, cation-exchange SPE can be used to isolate carnitines and acylcarnitines.
2. Dried Blood Spots (DBS):
-
A small disc (e.g., 3 mm) is punched from the DBS card into a microtiter plate.
-
An extraction solution, typically methanol containing internal standards, is added.
-
The plate is agitated and incubated to allow for the elution of analytes.
-
The supernatant is then transferred for analysis.
3. Urine:
-
Urine samples are often diluted with a solvent like methanol.
-
Centrifugation is used to remove any particulate matter.
-
The supernatant is collected for analysis.
B. Derivatization (Optional)
Derivatization is often employed to improve the chromatographic properties and ionization efficiency of acylcarnitines, and crucially, to separate isobaric compounds like 3-hydroxybutyrylcarnitine and malonylcarnitine.
-
Butyl Esterification: This is a widely used method where samples are treated with butanolic-HCl at an elevated temperature (e.g., 60-65°C). This process converts the carboxyl group of acylcarnitines to their butyl esters, which allows for their separation and distinct detection by MS/MS.
-
3-Nitrophenylhydrazine (3NPH) Derivatization: This method targets the carboxyl group and can enhance the sensitivity of detection.
C. LC-MS/MS Analysis
-
Liquid Chromatography: Reversed-phase chromatography using a C8 or C18 column is commonly used for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid and ammonium (B1175870) acetate, is employed. The separation of isomers is a critical aspect of the chromatographic method development.
-
Tandem Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acylcarnitine are monitored for high selectivity and sensitivity. A common product ion for all acylcarnitines is m/z 85.
IV. Signaling Pathways and Experimental Workflows
A. Metabolic Pathways of 3-Hydroxybutyrylcarnitine Formation
3-Hydroxybutyrylcarnitine is synthesized through two main pathways, which are depicted in the following diagrams.
B. Experimental Workflow for Biomarker Discovery
The identification of 3-hydroxybutyrylcarnitine as a biomarker for various diseases has followed a typical metabolomics workflow. This workflow can be generalized for the discovery and validation of new acylcarnitine-based biomarkers.
V. Conclusion
The journey of 3-hydroxybutyrylcarnitine from a relatively obscure acylcarnitine to a significant biomarker in metabolic research exemplifies the power of advanced analytical technologies in elucidating complex biological processes. Its dual origin from both fatty acid oxidation and ketogenesis makes it a unique and informative molecule for assessing metabolic health and disease. For researchers and drug development professionals, understanding the nuances of its biochemistry, the methods for its accurate quantification, and its association with various pathologies is crucial for leveraging its potential in diagnostics and therapeutics. The continued investigation into the precise roles of D- and L-isomers of 3-hydroxybutyrylcarnitine will undoubtedly open new avenues for understanding and treating metabolic disorders.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]
- 4. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Stages of the Metabolomics Workflow [arome-science.com]
- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-hydroxyacyl-coenzyme a dehydrogenase deficiency: identification of a new mutation causing hyperinsulinemic hypoketotic hypoglycemia, altered organic acids and acylcarnitines concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
The Pivotal Role of Hydroxybutyrylcarnitine in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxybutyrylcarnitine, an acylcarnitine species, has emerged as a critical node in the intricate network of cellular energy metabolism. This technical guide provides an in-depth exploration of its dual origins from fatty acid β-oxidation and ketone body metabolism, its enzymatic regulation, and its significance as a biomarker in various metabolic disorders. Detailed experimental protocols for its quantification and the analysis of related enzymatic activities are provided, alongside visual representations of the key metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Cellular energy homeostasis is maintained through a complex interplay of metabolic pathways that ensure a steady supply of ATP. Within this network, acylcarnitines play a crucial role in the transport and metabolism of fatty acids. Among these, 3-hydroxybutyrylcarnitine (B12108761) has garnered significant attention due to its unique position at the crossroads of fatty acid oxidation and ketone body utilization. This molecule exists as two stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, each with a distinct metabolic origin and physiological relevance.
L-3-hydroxybutyrylcarnitine is an intermediate in the β-oxidation of fatty acids, reflecting the flux through this vital energy-producing pathway. Conversely, D-3-hydroxybutyrylcarnitine is primarily derived from the ketone body D-3-hydroxybutyrate, providing a link between ketosis and carnitine metabolism.[1][2] Alterations in the levels of these isomers have been implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and inborn errors of metabolism, positioning this compound as a valuable biomarker for disease diagnosis and monitoring.[3][4]
This guide will dissect the metabolic pathways governing this compound synthesis and degradation, present quantitative data on its physiological and pathological concentrations, and provide detailed experimental protocols for its study.
Metabolic Pathways of this compound
The metabolism of this compound is intrinsically linked to two fundamental energy-producing pathways: fatty acid β-oxidation and ketone body metabolism.
L-3-Hydroxybutyrylcarnitine and Fatty Acid β-Oxidation
L-3-hydroxybutyrylcarnitine is formed as an intermediate during the β-oxidation of fatty acids in the mitochondria. Specifically, it is the carnitine ester of L-3-hydroxybutyryl-CoA. The formation of L-3-hydroxybutyrylcarnitine is catalyzed by carnitine acetyltransferase (CrAT), which facilitates the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and carnitine. This reaction is crucial for buffering the intramitochondrial acyl-CoA/CoA ratio and for the transport of acyl groups out of the mitochondria.
References
- 1. uncmedicalcenter.org [uncmedicalcenter.org]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]
- 4. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Physiological Plasma Concentrations of 3-Hydroxybutyrylcarnitine
An In-depth Technical Guide on the Physiological Concentrations of Hydroxybutyrylcarnitine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-hydroxybutyrylcarnitine (B12108761), a short-chain acylcarnitine, with a focus on its physiological concentrations in human plasma. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates its position in relevant metabolic pathways.
The physiological concentration of 3-hydroxybutyrylcarnitine in plasma is typically low and can be influenced by factors such as age and metabolic state. The following tables summarize the reference ranges for 3-hydroxybutyrylcarnitine (often reported as C4-OH or 3-OH-iso-/butyrylcarnitine) in human plasma. It is important to note that many analytical methods measure 3-hydroxybutyrylcarnitine along with its isomers.
| Analyte Name | Age Group | Reference Range (nmol/mL) | Reference |
| 3-OH-iso-/butyrylcarnitine, C4-OH | ≤ 7 days | < 0.13 | [1] |
| 8 days - 7 years | < 0.51 | [1] | |
| ≥ 8 years | < 0.18 | [1] | |
| 3-hydroxybutyrylvarnitine, C4-OH | All Ages | 0.00 - 0.40 | [2] |
Note: These reference ranges may vary between laboratories and analytical methods.
Experimental Protocols: Quantification of 3-Hydroxybutyrylcarnitine in Plasma
The gold standard for the quantification of acylcarnitines, including 3-hydroxybutyrylcarnitine, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a detailed methodology compiled from various sources.
Sample Preparation
Proper sample collection and preparation are critical for accurate quantification.
-
Sample Collection: Blood should be collected in tubes containing an anticoagulant such as sodium heparin. The specimen should be centrifuged as soon as possible to separate the plasma. The resulting plasma should be frozen immediately and stored at -80°C until analysis.[3] Patient should be in a well-fed state.[3]
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. A common method involves adding a threefold volume of cold methanol (B129727) to the plasma sample. The mixture is vortexed and then centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant containing the acylcarnitines is then collected.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, acylcarnitines can be derivatized to their butyl esters. This is achieved by adding a solution of n-butanol containing 5% (v/v) acetyl chloride to the dried supernatant and incubating at 60°C for 20 minutes. The sample is then dried again and reconstituted in the initial mobile phase.
Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used for the separation of acylcarnitines. An example is a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution is employed to separate the various acylcarnitines based on their polarity. A typical gradient might start with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the acylcarnitine molecules.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and one or more of its characteristic product ions. For 3-hydroxybutyrylcarnitine, the precursor ion is the protonated molecule [M+H]+, and a common product ion results from the neutral loss of trimethylamine (B31210) (m/z 59) and other fragments.
-
Internal Standards: To ensure accuracy and precision, stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine) are added to the samples at the beginning of the sample preparation process.
Mandatory Visualization: Metabolic Pathways of 3-Hydroxybutyrylcarnitine
The following diagram illustrates the formation of 3-hydroxybutyrylcarnitine from two key metabolic pathways: fatty acid β-oxidation and ketogenesis.
Caption: Formation of 3-Hydroxybutyrylcarnitine.
This guide provides a foundational understanding of the physiological aspects of 3-hydroxybutyrylcarnitine in plasma. For further in-depth research and specific applications, consulting the primary literature is recommended.
References
The Role of 3-Hydroxybutyrylcarnitine in Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxybutyrylcarnitine (B12108761) (C4-OH) is a short-chain acylcarnitine that has emerged as a critical biomarker for monitoring mitochondrial dysfunction, particularly in the context of inborn errors of metabolism. This technical guide provides an in-depth analysis of the biochemical origins of 3-hydroxybutyrylcarnitine, its role in the pathophysiology of mitochondrial disorders, and its utility as a diagnostic marker. We present quantitative data on its concentration in various physiological and pathological states, detailed experimental protocols for its measurement, and an overview of the signaling pathways impacted by its accumulation. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development investigating mitochondrial bioenergetics and related metabolic diseases.
Biochemical Origins and Metabolic Significance of 3-Hydroxybutyrylcarnitine
3-Hydroxybutyrylcarnitine is an ester of carnitine and 3-hydroxybutyric acid.[1] Its presence and concentration in biological fluids are indicative of the intricate interplay between fatty acid β-oxidation and ketogenesis. There are two primary stereoisomers of 3-hydroxybutyrylcarnitine, L- and D-3-hydroxybutyrylcarnitine, each arising from distinct metabolic pathways.
-
L-3-Hydroxybutyrylcarnitine is an intermediate in the mitochondrial β-oxidation of fatty acids. Specifically, it is formed from L-3-hydroxybutyryl-CoA, a product of the third step in the β-oxidation spiral.[2] In conditions where this pathway is impaired, such as in Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, L-3-hydroxybutyryl-CoA accumulates and is subsequently esterified to carnitine, leading to elevated levels of L-3-hydroxybutyrylcarnitine in plasma and urine.[2]
-
D-3-Hydroxybutyrylcarnitine , also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[3] During periods of fasting or ketogenic diets, increased production of D-3HB in the liver leads to its utilization by extrahepatic tissues, including muscle.[3] In these tissues, D-3HB can be converted to D-3-hydroxybutyrylcarnitine.[3]
The formation of 3-hydroxybutyrylcarnitine serves as a mechanism to buffer excess acyl-CoA species within the mitochondria, thereby regenerating the pool of free Coenzyme A (CoA) required for other metabolic processes. However, the accumulation of 3-hydroxybutyrylcarnitine and other acylcarnitines is increasingly recognized as a contributor to cellular dysfunction.
3-Hydroxybutyrylcarnitine as a Biomarker for Mitochondrial Dysfunction
Elevated levels of 3-hydroxybutyrylcarnitine are a key diagnostic marker for several inborn errors of metabolism that affect mitochondrial function.
Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency
SCHAD deficiency is an autosomal recessive disorder of fatty acid β-oxidation caused by mutations in the HADH gene.[2] This enzymatic defect leads to the accumulation of L-3-hydroxyacyl-CoA esters, which are subsequently converted to their corresponding acylcarnitines. Persistently elevated levels of 3-hydroxybutyrylcarnitine in plasma are a hallmark of this condition.[2] In severe cases with significantly reduced enzyme activity, plasma 3-hydroxybutyrylcarnitine levels are invariably elevated.[2]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
While not a primary diagnostic marker, altered levels of various acylcarnitines, including short-chain species, can be observed in MCAD deficiency, reflecting the overall disruption of fatty acid oxidation.
Other Conditions
Elevated 3-hydroxybutyrylcarnitine has also been noted in other conditions such as mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency, congenital hyperinsulinism, and beta-ketothiolase deficiency.[4]
Quantitative Data on 3-Hydroxybutyrylcarnitine Concentrations
The following tables summarize the reported concentrations of 3-hydroxybutyrylcarnitine in plasma under normal and pathological conditions.
| Condition | Analyte | Concentration (μmol/L) | Reference |
| Healthy Individuals | 3-Hydroxybutyrylcarnitine | 0.05 - 0.44 | [4] |
| SCHAD Deficiency | 3-Hydroxybutyrylcarnitine | > 0.94 | [2] |
| mHS Deficiency | 3-Hydroxybutyrylcarnitine | 1.45 | [4] |
| Condition | Analyte | Concentration (μmol/L) | Reference |
| Healthy Adults | L-carnitine | 38 - 44 | [5] |
| Healthy Adults | Acetyl-L-carnitine | 6 - 7 | [5] |
| Healthy Adults | Total Carnitine | 49 - 50 | [5] |
Pathophysiological Role and Downstream Signaling
The accumulation of 3-hydroxybutyrylcarnitine and other acylcarnitines is not merely a biomarker but an active participant in the pathophysiology of mitochondrial dysfunction.
Mitochondrial Toxicity
Excess acylcarnitines can exert direct toxic effects on mitochondria. Long-chain acylcarnitines have been shown to interfere with mitochondrial ATP production, leading to impaired cardiac function. While the specific effects of 3-hydroxybutyrylcarnitine are less characterized, the general principle of acylcarnitine-induced mitochondrial stress likely applies. This can involve the inhibition of key mitochondrial enzymes and disruption of the electron transport chain. For instance, octanoyl-CoA, a medium-chain acyl-CoA, has been shown to inhibit complex III of the respiratory chain.[6]
Proinflammatory Signaling
Acylcarnitines can activate proinflammatory signaling pathways. Studies have shown that medium and long-chain acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2) and proinflammatory cytokines. This effect is mediated, at least in part, through the activation of pattern recognition receptor (PRR) signaling pathways, involving downstream components like JNK, ERK, and the adaptor protein MyD88.[7] The generation of reactive oxygen species (ROS) is another potential mechanism by which acylcarnitines can trigger inflammation.[7]
Insulin (B600854) Resistance
The accumulation of acylcarnitines is also implicated in the development of insulin resistance. Excess intracellular lipids and their metabolites, including acylcarnitines, can interfere with insulin signaling pathways. This can occur through the activation of protein kinase C (PKC) and other serine/threonine kinases that phosphorylate and inhibit key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS) proteins.
Experimental Protocols
The accurate quantification of 3-hydroxybutyrylcarnitine and other acylcarnitines is crucial for the diagnosis and monitoring of mitochondrial disorders. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analysis of Acylcarnitines from Dried Blood Spots (DBS)
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
-
Add 200 µL of an extraction solution consisting of 60% methanol (B129727) and 40% water, containing stable isotope-labeled internal standards for the acylcarnitines of interest.
-
Incubate the plate with shaking for a predetermined time (e.g., 30 minutes) to allow for the extraction of the analytes.
-
Centrifuge the plate to pellet any debris.
-
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
-
Chromatography: Utilize a suitable reversed-phase or HILIC column to separate the acylcarnitines. A gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with a small amount of formic acid is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
Analysis of Acylcarnitines from Plasma
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled acylcarnitines.
-
Precipitate proteins by adding 300 µL of cold methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.
Visualizations
Signaling Pathways
Caption: Downstream signaling effects of this compound accumulation.
Experimental Workflows
Caption: Diagnostic workflow for fatty acid oxidation disorders.
Conclusion and Future Directions
3-Hydroxybutyrylcarnitine has proven to be an invaluable biomarker in the diagnosis and management of mitochondrial dysfunction, particularly in the context of fatty acid β-oxidation disorders. Its accumulation is not only a diagnostic indicator but also a contributor to the pathophysiology of these conditions through the induction of mitochondrial toxicity, inflammation, and insulin resistance. The continued development and refinement of analytical methods for its quantification will further enhance its clinical utility. Future research should focus on elucidating the precise molecular mechanisms by which 3-hydroxybutyrylcarnitine and other acylcarnitines exert their toxic effects, and on exploring therapeutic strategies to mitigate their accumulation and downstream consequences. This will be crucial for the development of novel treatments for patients with mitochondrial diseases.
References
- 1. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Electron Transport Chain [moodle2.units.it]
- 3. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Hydroxybutyrylcarnitine in Human Plasma using UPLC-Tandem Mass Spectrometry
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxybutyrylcarnitine (C4-OH carnitine) is a short-chain acylcarnitine that has garnered significant interest as a biomarker in various metabolic states, including ketosis, insulin (B600854) resistance, and inborn errors of metabolism.[1] Specifically, the D-3-hydroxybutyrylcarnitine isomer is formed from the ketone body D-3-hydroxybutyrate, providing a link between fatty acid oxidation, ketogenesis, and carnitine metabolism.[1] Accurate and robust quantification of this compound in biological matrices is crucial for understanding its physiological roles and its potential as a clinical biomarker.
This application note provides a detailed protocol for the quantification of 3-hydroxybutyrylcarnitine (B12108761) in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method described herein offers high sensitivity, specificity, and throughput for reliable analysis in research and clinical settings.
Experimental Protocols
Materials and Reagents
-
3-Hydroxybutyrylcarnitine hydrochloride (analytical standard)
-
3-Hydroxybutyrylcarnitine-d3 hydrochloride (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen human plasma samples on ice. Once thawed, centrifuge at 4°C and 3000 x g for 10 minutes to pellet any particulates.
-
Protein Precipitation: In a clean microcentrifuge tube, combine 50 µL of plasma supernatant with 200 µL of cold acetonitrile containing the internal standard (3-hydroxybutyrylcarnitine-d3 at 100 ng/mL).
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube or a 96-well plate for UPLC-MS/MS analysis, avoiding disturbance of the protein pellet.
UPLC-MS/MS Method
UPLC System: Waters ACQUITY UPLC or equivalent Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Column Temperature: 45°C Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Injection Volume: 5 µL
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 98 | 2 |
| 1.0 | 0.4 | 98 | 2 |
| 3.0 | 0.4 | 30 | 70 |
| 3.5 | 0.4 | 5 | 95 |
| 4.5 | 0.4 | 5 | 95 |
| 4.6 | 0.4 | 98 | 2 |
| 6.0 | 0.4 | 98 | 2 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr
MRM Transitions:
Acylcarnitines commonly fragment to produce a characteristic product ion at m/z 85.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Hydroxybutyrylcarnitine | 248.15 | 85.1 | 30 | 18 |
| 3-Hydroxybutyrylcarnitine-d3 (IS) | 251.15 | 85.1 | 30 | 18 |
Data Presentation
The following table summarizes the quantitative performance of the UPLC-MS/MS method for the analysis of 3-hydroxybutyrylcarnitine.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 3-hydroxybutyrylcarnitine in human plasma. The protocol is straightforward, employing a simple protein precipitation step for sample preparation and a rapid UPLC gradient for chromatographic separation. This method is well-suited for researchers and clinicians investigating the role of this compound in metabolic health and disease.
References
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Hydroxybutyrylcarnitine in Human Urine Samples
Introduction
Hydroxybutyrylcarnitine is an acylcarnitine that plays a role in fatty acid metabolism and ketone body utilization. Its quantification in urine is of significant interest to researchers and clinicians for studying metabolic pathways and diagnosing certain inborn errors of metabolism. This application note provides a detailed protocol for the sensitive and specific measurement of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly effective analytical technique for this purpose.[1][2][3] This method is intended for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Principle of the Method
This protocol employs a robust and sensitive method for the quantification of this compound. The methodology involves the dilution of urine samples, followed by protein precipitation to remove interfering macromolecules.[4] For enhanced chromatographic retention and analytical sensitivity, the protocol includes a butylation derivatization step.[5] The derivatized this compound is then separated from other urine components using reversed-phase liquid chromatography and detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[6][7]
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | Analytical Standard |
| d3-Hydroxybutyrylcarnitine | Cambridge Isotope Laboratories | Internal Standard |
| Acetonitrile (B52724) (ACN) | Fisher Scientific | LC-MS Grade |
| Methanol (B129727) (MeOH) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Fisher Scientific | LC-MS Grade |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | ACS Grade |
| n-Butanol | Sigma-Aldrich | ACS Grade |
| Ultrapure Water | Millipore Milli-Q system | Type 1 |
| 1.5 mL Microcentrifuge Tubes | Eppendorf | --- |
| 96-well plates | Waters | --- |
| Centrifuge | Eppendorf | --- |
| Nitrogen Evaporator | Organomation | --- |
| Vortex Mixer | Fisher Scientific | --- |
| LC-MS/MS System | Waters, Sciex, Agilent, etc. | --- |
| Analytical Column | Waters ACQUITY UPLC BEH C18 | --- |
Experimental Protocol
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and d3-hydroxybutyrylcarnitine in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol in water to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Internal Standard (IS) Working Solution (10 µM): Dilute the d3-hydroxybutyrylcarnitine primary stock solution in 50% methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the this compound standard.
Sample Preparation
-
Urine Collection and Storage: Collect urine samples and store them at -80°C until analysis.[8][9]
-
Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 2000 x g for 10 minutes to remove any particulate matter.[4]
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of urine supernatant.
-
Internal Standard Addition: Add 10 µL of the 10 µM d3-hydroxybutyrylcarnitine internal standard working solution to each sample, calibrator, and QC.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.[4]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube or a 96-well plate.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 100 µL of 3N butanolic HCl. Incubate at 60°C for 30 minutes.[5]
-
Final Drying and Reconstitution: Dry the samples again under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
LC-MS/MS Analysis
| Parameter | Condition |
| LC System: | Waters ACQUITY UPLC or equivalent |
| Column: | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature: | 40°C |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 5 µL |
| Gradient: | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions |
| MS System: | Triple Quadrupole Mass Spectrometer |
| Ionization Mode: | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage: | 3.0 kV |
| Source Temperature: | 150°C |
| Desolvation Temperature: | 400°C |
| MRM Transitions: | See Table 5 |
Data and Results
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound Butyl Ester | 304.2 | 85.1 | 20 |
| d3-Hydroxybutyrylcarnitine Butyl Ester | 307.2 | 85.1 | 20 |
Calibration Curve
A typical calibration curve for this compound should have a correlation coefficient (r²) of >0.99.
| Concentration (µM) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent and reproducible |
Workflow Diagram
Caption: Workflow for the quantification of this compound in urine.
Discussion
This protocol outlines a reliable and reproducible method for the quantification of this compound in human urine. The use of a stable isotope-labeled internal standard and butylation derivatization contributes to the accuracy and sensitivity of the assay. This method can be adapted for high-throughput analysis using 96-well plates. It is crucial to perform a full method validation to ensure the reliability of the results for specific research or clinical applications. The analysis of acylcarnitines, including this compound, is a valuable tool for investigating metabolic disorders.[1][10]
References
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 3-Hydroxybutyrylcarnitine as a Biomarker for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine (B12108761) (C4-OH) is emerging as a significant biomarker in the field of diabetes research. This acylcarnitine, an ester of carnitine and 3-hydroxybutyric acid, is intrinsically linked to fatty acid oxidation and ketone body metabolism.[1] Altered levels of 3-hydroxybutyrylcarnitine in circulation have been associated with insulin (B600854) resistance and the pathogenesis of type 2 diabetes, making it a valuable tool for studying disease progression and the efficacy of therapeutic interventions.[1][2] These application notes provide a comprehensive overview of the role of 3-hydroxybutyrylcarnitine as a biomarker, along with detailed protocols for its quantification in plasma samples.
Association with Diabetes and Insulin Resistance
Studies have demonstrated a significant association between elevated plasma concentrations of 3-hydroxybutyrylcarnitine and prediabetic conditions as well as overt type 2 diabetes.[2][3] This elevation is thought to reflect mitochondrial dysfunction, where an overload of fatty acids leads to incomplete β-oxidation and a subsequent accumulation of acylcarnitine intermediates. This metabolic dysregulation is a key feature of insulin resistance.[4]
One study involving 1019 individuals categorized by glucose tolerance status—Normal Glucose Tolerance (NGT), Isolated Impaired Fasting Glycaemia (IFG), Impaired Glucose Tolerance (IGT), and Type 2 Diabetes (T2D)—found significantly different serum concentrations of malonylcarnitine/hydroxybutyrylcarnitine (C3DC+C4OH) among the groups.[2][3] Subjects with IFG and IGT exhibited lower serum concentrations of C3DC+C4OH compared to those with T2D.[2][3]
Data Presentation
The following table summarizes the serum concentrations of malonylcarnitine/hydroxybutyrylcarnitine (C3DC+C4OH) across different glucose tolerance statuses, as reported in a study of a Sorbian population.[2][3]
| Glucose Tolerance Status | Number of Subjects (n) | C3DC+C4OH (μmol/L) - Mean ± SEM |
| Normal Glucose Tolerance (NGT) | 636 | 0.045 ± 0.001 |
| Isolated Impaired Fasting Glycaemia (IFG) | 184 | 0.048 ± 0.002 |
| Impaired Glucose Tolerance (IGT) | 87 | 0.051 ± 0.003 |
| Type 2 Diabetes (T2D) | 112 | 0.060 ± 0.003 |
Data adapted from Haissaguerre et al. (2013) PLOS ONE.[2][3]
Signaling Pathway and Metabolic Context
3-Hydroxybutyrylcarnitine is positioned at the crossroads of fatty acid and ketone body metabolism. Its formation can occur through two primary pathways: as an intermediate of fatty acid β-oxidation or from the ketone body D-3-hydroxybutyrate.[1] In states of insulin resistance, an excess influx of fatty acids into the mitochondria can overwhelm the tricarboxylic acid (TCA) cycle, leading to the accumulation of incompletely oxidized acyl-CoAs. These are then converted to acylcarnitines, including 3-hydroxybutyrylcarnitine, and exported from the mitochondria.
Experimental Protocols
Quantification of 3-Hydroxybutyrylcarnitine in Human Plasma by UPLC-MS/MS
This protocol provides a robust method for the quantitative analysis of 3-hydroxybutyrylcarnitine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Materials and Reagents
-
3-Hydroxybutyrylcarnitine standard
-
Internal Standard (e.g., d3-3-hydroxybutyrylcarnitine)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate (B1210297), LC-MS grade
-
Heptafluorobutyric acid (HFBA)
-
Water, LC-MS grade
-
Human plasma (EDTA)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
3. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 2 |
| 5.0 | 2 |
5. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
3-Hydroxybutyrylcarnitine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
6. Data Analysis and Quantification
-
Create a calibration curve using the 3-hydroxybutyrylcarnitine standard at various concentrations.
-
Quantify the concentration of 3-hydroxybutyrylcarnitine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
3-Hydroxybutyrylcarnitine is a promising biomarker for investigating the metabolic dysregulation that characterizes insulin resistance and type 2 diabetes. Its quantification in plasma can provide valuable insights into mitochondrial function and the impact of novel therapeutics on fatty acid and ketone body metabolism. The detailed protocol provided herein offers a reliable method for the accurate measurement of this important analyte, facilitating further research into its role in metabolic diseases.
References
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Hydroxybutyrylcarnitine Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybutyrylcarnitine (HB-carnitine) is an acylcarnitine that has garnered significant interest as a biomarker in metabolic diseases, including insulin (B600854) resistance and type 2 diabetes.[1][2] It exists as two stereoisomers, D- and L-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways. The L-form is an intermediate of mitochondrial fatty acid β-oxidation, while the D-form is derived from the ketone body D-3-hydroxybutyrate (D-3HB).[1][3] This distinction makes the ability to trace their metabolic fates crucial for understanding the pathophysiology of metabolic disorders.
Stable isotope labeling, coupled with mass spectrometry, provides a powerful methodology for elucidating the dynamics of metabolic pathways in vivo.[4][5] By introducing non-radioactive, heavy-atom labeled precursors, researchers can track the conversion, flux, and fate of specific metabolites. These application notes provide a comprehensive overview and detailed protocols for designing and executing stable isotope tracing studies to investigate the metabolism of this compound.
Key Applications
-
Quantifying Metabolic Flux: Directly measure the rate of production and turnover of D- and L-3-hydroxybutyrylcarnitine.
-
Elucidating Pathway Contributions: Differentiate the metabolic flux from ketogenesis versus fatty acid oxidation to the total this compound pool.
-
Investigating Disease Mechanisms: Study how conditions like diabetes, fasting, or specific diets alter the dynamics of ketone body and fatty acid metabolism.[2][3]
-
Pharmacodynamic Studies: Assess the impact of therapeutic agents on fatty acid and ketone body metabolism by monitoring changes in labeled HB-carnitine flux.
Metabolic Pathways of this compound Isomers
The metabolic origins of D- and L-3-hydroxybutyrylcarnitine are distinct. L-3-hydroxybutyryl-CoA is an intermediate in the beta-oxidation of fatty acids. In instances of high fatty acid flux, this intermediate can be converted to L-3-hydroxybutyrylcarnitine. Conversely, D-3-hydroxybutyrate, a primary ketone body produced in the liver during periods of fasting or low carbohydrate intake, can be converted to D-3-hydroxybutyrylcarnitine in tissues like muscle.[1][3]
Experimental Design and Workflow
A typical stable isotope tracing experiment for this compound metabolism involves the administration of a labeled precursor, followed by timed collection of biological samples and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: In Vivo Tracing of D-3-Hydroxybutyrylcarnitine Metabolism
Objective: To quantify the in vivo rate of appearance and conversion of D-3-hydroxybutyrate to D-3-hydroxybutyrylcarnitine in a mouse model.
Materials:
-
Stable Isotope Tracer: [U-¹³C₄]-D-3-Hydroxybutyrate (Commercially available)
-
Animal Model: C57BL/6J mice
-
Infusion pump and catheters
-
Sample Collection Supplies: EDTA-coated tubes, biopsy tools
-
Liquid Nitrogen
Procedure:
-
Animal Preparation: Acclimate mice to individual housing and handling. For infusion studies, surgically implant catheters (e.g., in the jugular vein) and allow for recovery.
-
Tracer Preparation: Prepare a sterile solution of [U-¹³C₄]-D-3-Hydroxybutyrate in saline at the desired concentration for infusion.
-
Tracer Administration: Use a primed-continuous infusion protocol to achieve isotopic steady-state in the plasma pool.[4]
-
Priming Bolus: Administer a bolus dose to rapidly fill the metabolic pool.
-
Continuous Infusion: Immediately follow with a continuous infusion at a lower rate for the duration of the experiment (e.g., 90-120 minutes).
-
-
Sample Collection:
-
Collect a baseline blood sample (t=0) before starting the infusion.
-
Collect blood samples at timed intervals during the infusion (e.g., t=60, 90, 120 min) into EDTA-coated tubes.
-
At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., skeletal muscle, liver). Immediately snap-freeze tissues in liquid nitrogen to quench all metabolic activity.[6]
-
-
Sample Processing:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma and tissue samples at -80°C until analysis.
-
Protocol 2: Sample Preparation for Acylcarnitine Analysis
Objective: To extract this compound and other acylcarnitines from plasma and tissue samples for LC-MS/MS analysis.
Materials:
-
Plasma or powdered frozen tissue (~10-20 mg)
-
Internal Standard (IS) Solution: A mixture of commercially available deuterium-labeled acylcarnitines (e.g., d₃-acetylcarnitine, d₃-propionylcarnitine, etc.) in methanol.
-
Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.[6]
-
Microcentrifuge tubes, homogenizer (for tissue)
-
Centrifuge (4°C)
Procedure:
-
Plasma Extraction:
-
To 10 µL of plasma in a microcentrifuge tube, add 100 µL of ice-cold Extraction Solvent containing the Internal Standard solution.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Tissue Extraction:
-
Weigh approximately 10-20 mg of frozen tissue into a tube suitable for homogenization.[6]
-
Add 500 µL of ice-cold Extraction Solvent containing the Internal Standard solution.
-
Homogenize the tissue using a bead beater or similar device until fully disrupted, keeping the sample cold.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Final Preparation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 80:20 acetonitrile:water with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis of this compound Isotopologues
Objective: To separate and quantify the different isotopologues of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole tandem mass spectrometer.
LC Method (adapted from[7]):
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient suitable for separating short-chain acylcarnitines.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 50°C.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). All acylcarnitines exhibit a characteristic precursor ion scan of m/z 85 due to the fragmentation of the carnitine moiety.
-
MRM Transitions: Set up specific transitions for each isotopologue of interest.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| This compound (M+0) | 248.1 | 85.1 | Endogenous, unlabeled |
| ¹³C₄-Hydroxybutyrylcarnitine (M+4) | 252.1 | 85.1 | Fully labeled from tracer |
| d₃-Acetylcarnitine (IS) | 207.1 | 85.1 | Example Internal Standard |
Data Presentation and Analysis
The primary data output from the LC-MS/MS is the peak area for each isotopologue. This data is used to calculate the isotopic enrichment and, subsequently, metabolic flux.
Isotopic Enrichment Calculation: The mole percent enrichment (MPE) is calculated for this compound in each sample: MPE = [ (Sum of labeled isotopologue areas) / (Sum of all isotopologue areas) ] x 100%
Illustrative Quantitative Data: The following table represents the type of data that would be generated in a study tracing the incorporation of ¹³C₄-D-3-hydroxybutyrate into plasma and muscle this compound. The data demonstrates a time-dependent increase in isotopic enrichment, which would be used to model the kinetics of conversion.
(Note: The following data is for illustrative purposes and does not represent actual experimental results.)
| Time Point (min) | Sample Type | Total HB-carnitine (pmol/mg) | M+0 Peak Area | M+4 Peak Area | Mole Percent Enrichment (MPE) |
| 0 | Plasma | 0.52 | 1.8E+05 | 0 | 0.0% |
| 0 | Muscle | 1.25 | 4.5E+05 | 0 | 0.0% |
| 60 | Plasma | 0.55 | 1.2E+05 | 6.8E+04 | 36.2% |
| 60 | Muscle | 1.31 | 3.9E+05 | 8.2E+04 | 17.4% |
| 90 | Plasma | 0.54 | 9.1E+04 | 9.9E+04 | 52.1% |
| 90 | Muscle | 1.40 | 3.1E+05 | 1.6E+05 | 34.0% |
| 120 | Plasma | 0.53 | 7.5E+04 | 1.1E+05 | 59.5% |
| 120 | Muscle | 1.42 | 2.5E+05 | 2.1E+05 | 45.6% |
From this type of data, metabolic flux rates (e.g., Rate of Appearance, Ra) can be calculated using established kinetic models, such as those described by Steele, which account for the infusion rate of the tracer and the isotopic enrichment at steady state.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for 3-Hydroxybutyrylcarnitine Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrylcarnitine (B12108761) is a short-chain acylcarnitine that exists as two stereoisomers: D-3-hydroxybutyrylcarnitine and L-3-hydroxybutyrylcarnitine. These isomers play distinct roles in metabolism and are of increasing interest in clinical and pharmaceutical research. The D-enantiomer is associated with ketone body metabolism, while the L-enantiomer is an intermediate in fatty acid β-oxidation.[1] Accurate quantification of these individual stereoisomers is crucial for understanding their physiological and pathological significance. This document provides detailed protocols for the synthesis of D- and L-3-hydroxybutyrylcarnitine analytical standards and a validated method for their chiral separation and quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
I. Synthesis of Analytical Standards: D- and L-3-Hydroxybutyrylcarnitine
The synthesis of stereoisomerically pure 3-hydroxybutyrylcarnitine is essential for its use as an analytical standard. The general strategy involves the esterification of the corresponding chiral 3-hydroxybutyric acid with L-carnitine.
A. Synthesis of Chiral Precursors: (R)- and (S)-3-Hydroxybutyric Acid
The synthesis of the chiral precursors, (R)-3-hydroxybutyric acid (for D-3-hydroxybutyrylcarnitine) and (S)-3-hydroxybutyric acid (for L-3-hydroxybutyrylcarnitine), can be achieved through various stereoselective methods. One common approach involves the asymmetric reduction of ethyl acetoacetate (B1235776).
Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate
This protocol outlines the synthesis of (R)-3-hydroxybutyric acid. The synthesis of the (S)-enantiomer can be achieved by using the corresponding (S,S)-chiral catalyst.
Materials:
-
Ethyl acetoacetate
-
Ruthenium-based chiral catalyst (e.g., Ru(OAc)₂[(R)-BINAP])
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Hydrogenation: In a high-pressure reactor, dissolve ethyl acetoacetate and the chiral ruthenium catalyst in anhydrous ethanol.
-
Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Saponification: After depressurization, add an aqueous solution of NaOH to the reaction mixture and stir to hydrolyze the ethyl ester.
-
Acidification and Extraction: Acidify the mixture with HCl to a pH of approximately 2. Extract the (R)-3-hydroxybutyric acid into diethyl ether.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude (R)-3-hydroxybutyric acid.
B. Esterification with L-Carnitine
Protocol: Synthesis of D-3-Hydroxybutyrylcarnitine
This protocol describes the esterification of (R)-3-hydroxybutyric acid with L-carnitine. The same procedure can be followed using (S)-3-hydroxybutyric acid to synthesize L-3-hydroxybutyrylcarnitine.
Materials:
-
(R)-3-hydroxybutyric acid
-
L-carnitine hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve (R)-3-hydroxybutyric acid, L-carnitine hydrochloride, and DMAP in anhydrous DCM.
-
Cool the mixture in an ice bath and add DCC portion-wise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield D-3-hydroxybutyrylcarnitine.
II. Chiral Separation and Quantification by HPLC-MS/MS
A validated HPLC-MS/MS method is crucial for the accurate and sensitive quantification of D- and L-3-hydroxybutyrylcarnitine in biological matrices.
A. Sample Preparation from Human Plasma
Materials:
-
Human plasma
-
Acetonitrile (ACN) containing internal standards (e.g., d3-D-3-hydroxybutyrylcarnitine and d3-L-3-hydroxybutyrylcarnitine)
-
Centrifuge
Procedure:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 400 µL of cold ACN containing the internal standards.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
B. HPLC-MS/MS Method
Instrumentation:
-
HPLC system capable of gradient elution
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC V2 or similar)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Astec CHIROBIOTIC V2, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D/L-3-Hydroxybutyrylcarnitine | 248.1 | 85.1 | 20 |
| d3-D/L-3-Hydroxybutyrylcarnitine (IS) | 251.1 | 85.1 | 20 |
C. Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA or EMA) for bioanalytical method validation.[2][3][4] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analytes and internal standards.
-
Linearity: Determined by constructing calibration curves over the expected concentration range in the biological matrix. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal concentration, and precision (CV%) should be ≤15%.
-
Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked blank plasma with the response of neat solutions.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
III. Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Quantitative Analysis of 3-Hydroxybutyrylcarnitine Stereoisomers in Human Plasma
| Sample ID | D-3-Hydroxybutyrylcarnitine (µM) | L-3-Hydroxybutyrylcarnitine (µM) |
| Control 1 | 0.15 | 0.08 |
| Control 2 | 0.18 | 0.09 |
| Patient A | 2.50 | 0.12 |
| Patient B | 3.10 | 0.15 |
IV. Visualizations
Diagrams are essential for illustrating complex workflows and pathways.
Caption: Workflow for the synthesis and analysis of 3-hydroxybutyrylcarnitine stereoisomers.
Caption: Simplified metabolic pathways leading to the formation of D- and L-3-hydroxybutyrylcarnitine.
References
Application Notes and Protocols for Cell-Based Assays to Study Hydroxybutyrylcarnitine Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybutyrylcarnitine is a short-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport and utilization of fatty acids and ketone bodies. As a key intermediate, its cellular transport is of significant interest in various physiological and pathological states, including metabolic disorders and drug interactions. The primary transporter responsible for the cellular uptake of carnitine and its short-chain derivatives is the Organic Cation/Carnitine Transporter 2 (OCTN2), a member of the Solute Carrier (SLC) family 22 (SLC22A5). Understanding the kinetics and regulation of this compound transport via OCTN2 is essential for elucidating its biological functions and for the development of novel therapeutics targeting metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for studying this compound transport using cell-based assays. The methodologies described herein are designed for researchers in academia and the pharmaceutical industry to investigate the uptake, inhibition, and regulation of this important metabolite.
Mechanism of Action: this compound Transport via OCTN2
The transport of this compound into the cell is primarily mediated by the high-affinity, sodium-dependent carnitine transporter OCTN2. This process is crucial for supplying the mitochondria with substrates for beta-oxidation and for the utilization of ketone bodies as an energy source. The transport is an active process, driven by the sodium gradient across the plasma membrane. While OCTN2 is the principal transporter, other transporters such as the amino acid transporter ATB(0,+) may also contribute to the transport of short-chain acylcarnitines, particularly under conditions where OCTN2 function is compromised.[1][2]
The expression and activity of OCTN2 are regulated by various signaling pathways, making its function adaptable to the metabolic needs of the cell. Key regulators include Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid metabolism. Both PPARα and PPARβ/δ have been shown to upregulate OCTN2 expression.[3][4] Additionally, post-translational modifications through protein kinase C (PKC) and the AKT signaling pathway can modulate OCTN2 activity and its localization to the plasma membrane.[5]
Experimental Workflow
A systematic approach is recommended for characterizing the transport of this compound. The workflow begins with selecting an appropriate cell model, followed by uptake assays to determine the basic transport kinetics. Inhibition assays are then performed to confirm the involvement of specific transporters and to screen for potential drug interactions. Finally, for a deeper understanding, the regulation of the transporter's expression and function can be investigated.
Data Presentation: Quantitative Summary
The following tables provide a summary of key quantitative data for OCTN2-mediated transport. While specific kinetic data for this compound is not extensively published, data for the structurally similar butyrylcarnitine (B1668139) and the parent molecule carnitine are presented as valuable comparators.
Table 1: Kinetic Parameters of OCTN2 Substrates
| Substrate | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Butyrylcarnitine | Xenopus oocytes expressing hOCTN2 | 0.40 ± 0.02 | Not Reported | [1][2] |
| L-Carnitine | Caco-2 | 14.07 ± 1.70 | 4.38 ± 0.13 | [6] |
| L-Carnitine | Caki-1 | 15.90 | Not Reported | [7] |
| L-Carnitine | Mouse Enterocytes | ~20 | Not Reported | [8] |
Table 2: IC50 Values of OCTN2 Inhibitors
| Inhibitor | Substrate | Cell Line | IC50 (µM) | Reference |
| Butyrylcarnitine | L-Carnitine | HEK293-hOCTN2 | 1.5 ± 0.3 | [1][2] |
| Verapamil | L-Carnitine | Not Specified | Not Reported | |
| Imatinib | L-Carnitine | Not Specified | Not Reported | |
| Paclitaxel | L-Carnitine | Not Specified | Not Reported |
Experimental Protocols
Protocol 1: this compound Uptake Assay in Adherent Cells
This protocol describes a method to measure the time- and concentration-dependent uptake of this compound in adherent cell lines (e.g., HEK293 cells stably expressing OCTN2, or Caco-2 cells).
Materials:
-
HEK293 cells stably transfected with human OCTN2 (or a relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Uptake Buffer (Krebs-Ringer-Henseleit buffer): 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.2 mM CaCl2, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4
-
This compound stock solution (in water or a suitable buffer)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
BCA Protein Assay Kit
-
24- or 48-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.
-
Pre-incubation: Add 500 µL (for 24-well plate) of pre-warmed Uptake Buffer to each well and incubate for 10-15 minutes at 37°C.
-
Initiate Uptake:
-
Time-course experiment: Aspirate the pre-incubation buffer and add the uptake solution containing a fixed concentration of this compound (e.g., 10 µM). Incubate for various time points (e.g., 1, 2, 5, 10, 15, 30 minutes) at 37°C.
-
Concentration-dependence experiment: Aspirate the pre-incubation buffer and add the uptake solution containing varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for a fixed time within the linear uptake range (determined from the time-course experiment, e.g., 5 minutes).
-
-
Terminate Uptake: To stop the transport, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking.
-
Sample Collection: Collect the cell lysates and transfer them to microcentrifuge tubes.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay kit.
-
Sample Analysis: Analyze the remaining cell lysate for this compound content using a validated LC-MS/MS method (see Protocol 3).
-
Data Analysis: Normalize the intracellular this compound concentration to the protein content and time. For concentration-dependent studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Inhibition of this compound Transport
This protocol is designed to assess the inhibitory potential of test compounds on OCTN2-mediated this compound transport.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) stock solutions
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Initiate Inhibition Assay: Aspirate the pre-incubation buffer. Add the uptake solution containing a fixed concentration of this compound (at or below the Km value) and varying concentrations of the test compound. Incubate for a fixed time within the linear uptake range at 37°C. Include a positive control inhibitor (e.g., unlabeled L-carnitine or verapamil) and a vehicle control.
-
Follow steps 5-9 of Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general method for the extraction and quantification of this compound from cell lysates.
Materials:
-
Cell lysate from transport assays
-
Internal standard (e.g., deuterated this compound or another acylcarnitine not present in the sample)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Protein Precipitation and Extraction:
-
To 50 µL of cell lysate, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 or HILIC column for separation. A typical mobile phase system consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, run with a suitable gradient.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Quantification:
-
Generate a standard curve using known concentrations of this compound prepared in the same matrix as the samples (e.g., lysate from untreated cells).
-
Calculate the concentration of this compound in the samples based on the standard curve and normalize to the internal standard response.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the cellular transport of this compound. By employing these cell-based assays, researchers can gain valuable insights into the kinetics, inhibition, and regulation of its transport, which is fundamental for understanding its role in health and disease and for the development of targeted therapeutic strategies. The adaptability of these protocols allows for their application in a wide range of research settings, from basic science to drug discovery and development.
References
- 1. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Octn2 transporter (SLC22A5) by peroxisome proliferator activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine transporter OCTN2 and carnitine uptake in bovine kidney cells is regulated by peroxisome proliferator-activated receptor β/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bioivt.com [bioivt.com]
- 7. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Applications of Measuring Hydroxybutyrylcarnitine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybutyrylcarnitine, specifically 3-hydroxybutyrylcarnitine (B12108761) (C4-OH), is a short-chain acylcarnitine that has emerged as a critical biomarker in the diagnosis and monitoring of various metabolic disorders. Acylcarnitines are esters of carnitine and fatty acids, essential for transporting fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway.[1] The measurement of 3-hydroxybutyrylcarnitine in biological samples, such as plasma and dried blood spots, provides a window into the state of fatty acid and ketone body metabolism. Elevated levels of C4-OH can indicate a disruption in these pathways, making it a valuable tool in newborn screening, the diagnosis of inborn errors of metabolism, and as a potential biomarker in complex diseases like diabetes, heart failure, and cancer.[1][2] This document provides detailed application notes and protocols for the clinical and research applications of measuring 3-hydroxybutyrylcarnitine levels.
Clinical Significance and Applications
The quantification of 3-hydroxybutyrylcarnitine is pivotal in several clinical contexts:
-
Newborn Screening and Inborn Errors of Metabolism: Elevated C4-OH is a key marker in newborn screening for several inherited metabolic disorders.[2] These include:
-
Beta-ketothiolase deficiency (BKTD): A disorder of isoleucine catabolism and ketone body metabolism. Studies have shown that a significant percentage of patients with BKTD exhibit elevated C4-OH levels.[3][4][5]
-
Medium/Short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency: A fatty acid oxidation disorder characterized by increased C4-OH in plasma and hydroxy-dicarboxylic acids in urine.[6][7]
-
Other Organic Acidemias and Fatty Acid Oxidation Disorders: Elevated C4-OH can also be observed in conditions such as methylmalonic acidemia (MMA) and propionic acidemia (PA), often reflecting a state of ketosis.[2]
-
-
Metabolic Disorders:
-
Diabetes Mellitus Type 2 (T2DM) and Prediabetes: Altered fatty acid metabolism is a hallmark of insulin (B600854) resistance. Studies have shown that serum concentrations of C4-OH are significantly increased in patients with T2DM and may also be altered in prediabetic states.[8][9]
-
Ketosis: There is a strong positive correlation between plasma C4-OH concentrations and β-hydroxybutyrate (BHB), a primary ketone body. This makes C4-OH a reliable marker of ketosis, whether physiological (e.g., fasting, ketogenic diet) or pathological.[2][10]
-
-
Cardiovascular Disease:
-
Heart Failure (HF): Perturbations in cardiac energy metabolism are central to the pathophysiology of heart failure. Elevated levels of 3-hydroxybutyrylcarnitine have been observed in patients with heart failure, particularly those with reduced ejection fraction (HFrEF), potentially reflecting a shift towards ketone body metabolism.[11][12][13]
-
-
Oncology:
-
Cancer: Altered energy metabolism is a characteristic of many cancers. While research is ongoing, some studies suggest a link between altered acylcarnitine profiles, including butyrylcarnitine (B1668139) (C4), and an increased risk of certain cancers like breast cancer.[14][15][16] However, other studies have reported decreased carnitine levels in cancer patients.[17][18]
-
-
Drug Development:
-
Pharmacodynamic Biomarkers: Measuring changes in acylcarnitine profiles, including C4-OH, can serve as a pharmacodynamic biomarker in clinical trials to assess the metabolic effects of a new drug.[19]
-
Toxicology and Safety Assessment: Drug-induced mitochondrial dysfunction can lead to alterations in acylcarnitine levels. Monitoring these profiles in preclinical and clinical studies can help in the early detection of potential toxicities.
-
Data Presentation: Quantitative Levels of 3-Hydroxybutyrylcarnitine (C4-OH)
The following tables summarize the reported concentrations of 3-hydroxybutyrylcarnitine in various biological matrices and clinical conditions. It is important to note that reference ranges can vary between laboratories depending on the analytical method and patient population.
| Population | Matrix | Analyte | Concentration Range (µmol/L) | Reference |
| Healthy Newborns (Omani population) | Dried Blood Spot | C4-OH | 0.01 - 0.27 (mean) | [20] |
| Healthy Individuals (≤7 days) | Plasma | 3-OH-iso-/butyrylcarnitine, C4-OH | <0.13 | [12] |
| Healthy Individuals (8 days-7 years) | Plasma | 3-OH-iso-/butyrylcarnitine, C4-OH | <0.51 | [12] |
| Healthy Individuals (≥8 years) | Plasma | 3-OH-iso-/butyrylcarnitine, C4-OH | <0.18 | [12] |
| Disease/Condition | Matrix | Analyte | Observation | Concentration Range (µmol/L) | Reference |
| Beta-ketothiolase Deficiency (BKTD) | Blood | C4-OH | Elevated in ~94% of patients | 0.26 - 3.58 | [3] |
| Medium/Short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) Deficiency | Plasma | C4-OH | Increased | - | [6] |
| Prediabetes (IFG & IGT) vs. Type 2 Diabetes (T2D) | Serum | C3DC+C4OH | Significantly lower in IFG and IGT compared to T2D | - | [8][9] |
| Heart Failure with reduced Ejection Fraction (HFrEF) | Plasma | C4-OH carnitine | Uniquely elevated | - | [11] |
| Breast Cancer | Whole Blood | Butyrylcarnitine (C4) | Higher levels associated with increased odds of breast cancer (OR 1.12) | - | [15] |
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxybutyrylcarnitine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is adapted from established methods for newborn screening.[21][22]
1. Materials and Reagents:
-
Whatman 903 neonatal protein saver cards
-
DBS manual puncher (3.0 mm)
-
96-well microtiter plates
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
n-Butanol-HCl (3N)
-
Isotopic internal standard mix for acylcarnitines (containing deuterated C4-OH)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
2. Sample Preparation:
-
Spot 50 µL of whole blood onto the filter paper card and allow it to dry completely at room temperature for at least 3 hours.
-
Punch a 3.0 mm disc from the center of the dried blood spot into a 96-well microtiter plate.
-
Add 100 µL of a methanolic solution containing the isotopic internal standards to each well.
-
Seal the plate and incubate at 30°C for 30 minutes with gentle shaking to extract the analytes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-60°C.
-
For derivatization (butylation), add 100 µL of 3N n-butanol-HCl to each well.
-
Seal the plate and incubate at 60°C for 30 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: SCIEX 4500 or equivalent triple quadrupole mass spectrometer
-
Column: Raptor ARC-18 (2.7 µm, 100 mm x 2.1 mm ID) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would involve a rapid increase in the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for butylated 3-hydroxybutyrylcarnitine is m/z 304.2, and a common product ion is m/z 85.1. The corresponding deuterated internal standard would have a different precursor ion mass.
4. Quality Control:
-
Include blank filter paper spots to check for background interference.
-
Analyze quality control samples with known concentrations of C4-OH (low, medium, and high) with each batch of samples to ensure accuracy and precision.
-
Monitor the signal of the internal standard to assess for matrix effects.
Protocol 2: Quantification of 3-Hydroxybutyrylcarnitine in Plasma by LC-MS/MS
This protocol is suitable for diagnostic testing in symptomatic patients and for research applications.
1. Materials and Reagents:
-
Plasma collected in EDTA or heparin tubes
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isotopic internal standard for C4-OH
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of cold acetonitrile containing the isotopic internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are similar to those described in Protocol 1. The MRM transition for underivatized 3-hydroxybutyrylcarnitine is m/z 248.1 -> 85.1.
4. Quality Control:
-
Prepare a calibration curve using a stripped serum or a synthetic matrix spiked with known concentrations of 3-hydroxybutyrylcarnitine.
-
Run quality control samples at different concentrations with each analytical batch.
-
Participate in external quality assurance schemes to ensure inter-laboratory comparability of results.[21]
Visualizations
Caption: Fatty Acid Beta-Oxidation Pathway and Formation of 3-Hydroxybutyrylcarnitine.
Caption: Ketogenesis Pathway and its link to 3-Hydroxybutyrylcarnitine.
Caption: General Experimental Workflow for 3-Hydroxybutyrylcarnitine Analysis.
Conclusion
The measurement of 3-hydroxybutyrylcarnitine is a powerful tool in the clinical laboratory and in biomedical research. Its role as a biomarker for inborn errors of metabolism is well-established, and its utility is expanding to other complex diseases. For researchers and drug development professionals, understanding the clinical applications and analytical methodologies for C4-OH is crucial for diagnosing metabolic dysfunction, monitoring disease progression, and assessing the metabolic impact of new therapeutic interventions. The provided protocols and data serve as a comprehensive resource for the implementation and interpretation of 3-hydroxybutyrylcarnitine measurements. As research continues, the clinical applications of this important biomarker are likely to expand further.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]
- 2. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4OH is a potential newborn screening marker-a multicenter retrospective study of patients with beta-ketothiolase deficiency in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. health.maryland.gov [health.maryland.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 9. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma metabolomics identifies signatures that distinguish heart failure with reduced and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma acylcarnitines and risk of incident heart failure and atrial fibrillation: the Prevención con Dieta Mediterránea study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma acylcarnitine, risk for heart failure or atrial fibrillation, and effects of the Mediterranean diet or obesity - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 14. researchgate.net [researchgate.net]
- 15. Circulating Carnitine Levels and Breast Cancer: A Matched Retrospective Case-Control Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circulating Carnitine Levels and Breast Cancer: A Matched Retrospective Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carnitine and Adiponectin Levels in Breast Cancer after Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carnitine and Adiponectin Levels in Breast Cancer after Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pilot Experience with an External Quality Assurance Scheme for Acylcarnitines in Plasma/Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Chiral Separation and Quantification of Hydroxybutyrylcarnitine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybutyrylcarnitines, including 2-hydroxybutyrylcarnitine and 3-hydroxybutyrylcarnitine (B12108761), are emerging as significant biomarkers in the study of metabolic disorders. These acylcarnitine isomers provide insights into distinct metabolic pathways: 3-hydroxybutyrylcarnitine is primarily associated with fatty acid β-oxidation and ketone body metabolism, while 2-hydroxybutyrylcarnitine is linked to amino acid catabolism and oxidative stress. Due to their structural similarity and the presence of stereoisomers (D and L forms), their accurate separation and quantification pose a significant analytical challenge. Standard flow-injection mass spectrometry methods are incapable of distinguishing between these isobaric and isomeric compounds, necessitating the use of advanced chromatographic techniques.[1]
This application note provides a detailed protocol for the separation and quantification of 2-hydroxybutyrylcarnitine and 3-hydroxybutyrylcarnitine isomers using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The described methodology is essential for researchers investigating metabolic pathways, identifying disease biomarkers, and in the development of therapeutic interventions.
Analytical Challenges and Solutions
The primary challenge in the analysis of hydroxybutyrylcarnitine isomers lies in their identical mass-to-charge ratio (m/z), which makes them indistinguishable by mass spectrometry alone. Furthermore, the presence of chiral centers in both 2- and 3-hydroxybutyrylcarnitine results in four distinct stereoisomers (D-2-hydroxybutyrylcarnitine, L-2-hydroxybutyrylcarnitine, D-3-hydroxybutyrylcarnitine, and L-3-hydroxybutyrylcarnitine), each potentially having unique biological significance.
To overcome these challenges, this protocol employs a chiral stationary phase in conjunction with HPLC-MS/MS. This approach allows for the chromatographic separation of all four isomers prior to their detection and quantification by the mass spectrometer. Derivatization, such as butylation, can further enhance chromatographic resolution and ionization efficiency, though this protocol will focus on an underivatized approach for simplicity and to avoid potential side reactions.
Metabolic Significance of this compound Isomers
The differential analysis of this compound isomers is critical due to their distinct metabolic origins.
3-Hydroxybutyrylcarnitine: The L-isomer of 3-hydroxybutyrylcarnitine is an intermediate in the β-oxidation of fatty acids. In contrast, the D-isomer is primarily derived from the ketone body D-3-hydroxybutyrate, a key energy source during periods of fasting or ketogenic states.
2-Hydroxybutyrylcarnitine: The formation of 2-hydroxybutyrylcarnitine is linked to the catabolism of amino acids, particularly threonine and methionine. Its precursor, 2-hydroxybutyrate, is a byproduct of the transsulfuration pathway, which is involved in glutathione (B108866) synthesis. Elevated levels of 2-hydroxybutyrylcarnitine can, therefore, be indicative of increased oxidative stress.
Experimental Protocols
Sample Preparation (from Plasma/Serum)
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: To 50 µL of sample, add 200 µL of ice-cold methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., D3-carnitine, D3-acetylcarnitine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-18 min: 50-95% B; 18-20 min: 95% B; 20.1-25 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
Table 1: Representative Retention Times and MRM Transitions for this compound Isomers
Note: Retention times are representative and may vary depending on the specific HPLC system and column used. Optimization is recommended.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Representative Retention Time (min) |
| D-2-Hydroxybutyrylcarnitine | 248.15 | 85.1 | 9.8 |
| L-2-Hydroxybutyrylcarnitine | 248.15 | 85.1 | 10.5 |
| D-3-Hydroxybutyrylcarnitine | 248.15 | 85.1 | 11.2 |
| L-3-Hydroxybutyrylcarnitine | 248.15 | 85.1 | 12.1 |
| D3-Carnitine (IS) | 165.1 | 106.1 | 3.5 |
| D3-Acetylcarnitine (IS) | 207.1 | 85.1 | 5.2 |
Visualizations
Metabolic Pathways
Caption: Metabolic origins of 3-hydroxybutyrylcarnitine and 2-hydroxybutyrylcarnitine.
Experimental Workflow
Caption: Workflow for the analysis of this compound isomers.
References
Troubleshooting & Optimization
overcoming matrix effects in hydroxybutyrylcarnitine mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hydroxybutyrylcarnitine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to mitigate matrix effects and ensure data quality.
Issue 1: Poor Peak Shape, Tailing, or Broadening
-
Possible Cause: Interaction of the analyte with metal components of the LC system, such as the column hardware (frits, tubing). Analytes with carboxyl groups, like carnitines, are prone to chelation with metal ions.[1][2]
-
Solution:
-
Use Metal-Free or PEEK-Lined Columns: Employing columns with polyether ether ketone (PEEK) lining or entirely metal-free components can significantly reduce analyte interaction with stainless steel parts, improving peak shape.[1][2]
-
Optimize Mobile Phase: The addition of an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak separation and sharpness.[3][4]
-
Issue 2: Low Signal Intensity or Ion Suppression
-
Possible Cause: Co-eluting matrix components, particularly phospholipids (B1166683) in plasma or serum samples, can compete with this compound for ionization in the mass spectrometer's source, leading to a suppressed signal.[1][5]
-
Solutions:
-
Incorporate Phospholipid Removal: Utilize specialized sample preparation techniques designed to remove phospholipids.[1][5]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is a highly effective way to compensate for ion suppression.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[1][6]
-
Chromatographic Separation: Optimize the chromatography to separate the elution of this compound from the region where most phospholipids elute.[1]
-
Optimize MS Source Parameters: Experiment with ESI source parameters (e.g., capillary voltage, gas flow, temperature) to find conditions that may be less susceptible to the specific matrix components in your samples.[6]
-
Issue 3: Non-Linear Calibration Curve and Poor Precision at Low Concentrations
-
Possible Cause: Uncompensated matrix effects often have a more pronounced impact at lower analyte concentrations, leading to non-linearity and poor precision, especially at the lower limit of quantification (LLOQ).[6]
-
Solutions:
-
Improve Sample Cleanup: The most effective solution is to enhance the sample preparation method to remove interfering substances.[5][6]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples (e.g., blank plasma).[6] This ensures that standards and samples experience similar matrix effects, thereby improving accuracy.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[7][8] Endogenous matrix components like phospholipids are a common cause of these interferences.[5]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: A common method to quantify matrix effects is the post-extraction spike method.[9] This involves comparing the peak area of the analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) with the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]
Q3: Is simple protein precipitation sufficient for sample cleanup?
A3: While protein precipitation is a straightforward technique, it often provides insufficient cleanup and can lead to significant matrix effects.[10] For more robust and reproducible results, more rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.[5][11] Specifically, SPE products designed for phospholipid removal have proven to be highly effective.[1]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[1][12] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[6][13] By using the ratio of the analyte signal to the IS signal for quantification, variability due to matrix effects can be effectively normalized, leading to more accurate and precise results.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low | Variable | [5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Method Dependent | [5] |
| Solid-Phase Extraction (SPE) | High | Good | [11][14] |
| Phospholipid Removal Plates | >95% | Good | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plates
-
Protein Precipitation: To a 100 µL aliquot of a plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard for this compound.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.[1]
-
Phospholipid Removal: Transfer the entire mixture to a well of a phospholipid removal plate (e.g., HybridSPE-Phospholipid).
-
Filtration/Elution: Apply a vacuum or positive pressure to force the sample through the plate. Collect the filtrate, which contains the analyte of interest, free from proteins and phospholipids.[1]
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Derivatization for Enhanced Sensitivity (Butylation)
For certain applications requiring higher sensitivity, derivatization can be employed.
-
Sample Extraction: Extract acylcarnitines from the biological matrix using a suitable method (e.g., Protocol 1).
-
Drying: Evaporate the sample extract to complete dryness.
-
Derivatization: Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.
-
Incubation: Incubate the mixture at 60°C for 20 minutes with shaking.
-
Evaporation: Evaporate the derivatization reagent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: Workflow for sample preparation using phospholipid removal plates.
Caption: Troubleshooting logic for common mass spectrometry issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of stable isotopic enrichment and concentration of long-chain fatty acyl-carnitines in tissue by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hydroxybutyrylcarnitine Detection in Plasma
Welcome to the technical support center for the sensitive detection of hydroxybutyrylcarnitine in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in plasma?
A1: The most widely used and sensitive method for the quantification of this compound and other acylcarnitines in plasma is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species.
Q2: Why am I seeing low signal intensity for this compound in my LC-MS/MS analysis?
A2: Low signal intensity can be attributed to several factors, including inefficient extraction from the plasma matrix, ion suppression from co-eluting compounds, or suboptimal derivatization. Careful sample preparation and chromatographic separation are crucial to mitigate these effects.
Q3: Is derivatization necessary for the detection of this compound?
A3: While some methods allow for the analysis of underivatized acylcarnitines, derivatization can significantly improve sensitivity.[2][3] Butylation of carnitines and acylcarnitines using acidified butanol is a common approach that enhances ionization efficiency.[1][4] Another strategy involves derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate, which can improve chromatographic separation and detection.[5]
Q4: What are the critical steps in plasma sample preparation for this compound analysis?
A4: Proper sample preparation is critical for accurate and sensitive detection. Key steps include:
-
Protein Precipitation: To remove high-abundance proteins that can interfere with the analysis. This is often achieved using organic solvents like methanol (B129727).[6][7]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate and concentrate carnitines from the plasma.[2][3]
-
Lipid Removal: Depleting lipids is important to reduce matrix effects and ion suppression.[7]
Q5: How can I troubleshoot issues with isomeric interference?
A5: Direct infusion mass spectrometry cannot distinguish between isomeric acylcarnitines. Utilizing a robust HPLC or UPLC method with an appropriate column and gradient elution is essential for the chromatographic separation of isomers before they enter the mass spectrometer.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape and Resolution
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the LC gradient, flow rate, and mobile phase composition. Consider using a different column chemistry (e.g., C8 or C18 reversed-phase). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8] |
| Contamination | Use high-purity solvents and reagents. Regularly clean the LC system and mass spectrometer ion source.[9] |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol, ensuring consistent timing and reagent volumes. Consider using an automated sample preparation system.[7] |
| Matrix Effects (Ion Suppression or Enhancement) | Implement strategies to minimize matrix effects, such as more effective sample cleanup (e.g., solid-phase extraction), dilution of the sample, or using a stable isotope-labeled internal standard that co-elutes with the analyte.[8] |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting quality control samples throughout the analytical run. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for plasma samples, as this can affect the stability of some metabolites. It is recommended to aliquot samples into smaller volumes for single use.[10][11] |
Issue 3: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction method. For solid-phase extraction, evaluate different sorbents and elution solvents. For liquid-liquid extraction, test different solvent systems.[2][3] |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. In some cases, adding a small amount of organic solvent to the sample diluent can help reduce adsorption. |
| Incomplete Derivatization | Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration, to ensure complete reaction.[5] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation and Derivatization
This protocol is adapted from methods described for the analysis of acylcarnitines in plasma.[12]
Materials:
-
Plasma samples
-
Methanol (ice-cold)
-
Internal standard solution (e.g., deuterated this compound)
-
Acetyl chloride
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
To 10 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 45°C.
-
For derivatization, prepare a fresh solution of 1-butanol containing acetyl chloride (e.g., 90:10 v/v).
-
Add 50 µL of the derivatization solution to the dried residue.
-
Vortex to dissolve the residue and incubate at 65°C for 15 minutes.
-
Evaporate the derivatization reagent under nitrogen gas.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Quantitative Data Summary
The following table summarizes typical limits of quantification (LOQ) for acylcarnitines, including short-chain species like this compound, achieved with LC-MS/MS methods.
| Analyte Group | Method | Limit of Quantification (LOQ) | Reference |
| Short-chain acylcarnitines | LC-MS/MS with derivatization | 0.05–5 µmol/L | [12] |
| Acylcarnitines (general) | HPLC-MS/MS | 20 nmol/L | [13] |
| Octanoylcarnitine | Online SPE-LC-MS/MS | 25 nmol/L | [14] |
| Palmitoylcarnitine | Online SPE-LC-MS/MS | 50 nmol/L | [14] |
Visualized Workflows and Pathways
Caption: General experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Chiral Separation of D- and L-Hydroxybutyrylcarnitine
Welcome to the technical support center for the chromatographic resolution of D- and L-hydroxybutyrylcarnitine enantiomers. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address challenges encountered during the chiral separation of these critical analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating D- and L-hydroxybutyrylcarnitine enantiomers?
The main challenges stem from their identical physicochemical properties, such as polarity, molecular weight, and charge. Effective separation requires the use of a chiral environment to create diastereomeric interactions, which can be achieved through either a chiral stationary phase (CSP) or by derivatizing the analytes with a chiral agent.
Q2: Which types of chiral stationary phases (CSPs) are most effective for hydroxybutyrylcarnitine separation?
For the separation of carnitine and its acyl derivatives, macrocyclic glycopeptide-based CSPs, particularly those using teicoplanin , have demonstrated significant success.[1] Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, also offer a broad range of selectivity for chiral compounds and are a viable option.[2] The optimal choice often requires screening a few different columns to find the best selectivity for your specific analyte.
Q3: Is derivatization necessary for the chiral separation of this compound?
Q4: How does temperature impact the chiral separation of this compound?
Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this can also lead to broader peaks and longer run times. It is crucial to optimize the temperature for each specific method to achieve the best balance between resolution and efficiency.
Q5: Can I use the same method for both 2-hydroxybutyrylcarnitine and 3-hydroxybutyrylcarnitine (B12108761) enantiomers?
While a method developed for one isomer may serve as a good starting point for the other, re-optimization is highly recommended. The position of the hydroxyl group can influence the interaction with the chiral stationary phase, potentially requiring adjustments to the mobile phase composition, temperature, or even the choice of CSP to achieve optimal separation for both sets of enantiomers.
Troubleshooting Guides
Issue 1: Poor or No Resolution of D- and L-Hydroxybutyrylcarnitine Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient enantioselectivity. Screen different types of CSPs, such as teicoplanin-based and polysaccharide-based columns. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for resolution. For reversed-phase mode on a teicoplanin column, systematically vary the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile) and the concentration and pH of the aqueous buffer (e.g., ammonium (B1175870) acetate). Small amounts of additives can also significantly impact selectivity. |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. A lower flow rate generally increases the interaction time with the CSP, which can improve resolution. Experiment with flow rates in the range of 0.5-1.0 mL/min. |
| Temperature Fluctuations | Unstable temperatures can lead to inconsistent results. Use a column oven to maintain a constant and optimized temperature throughout the analysis. |
Issue 2: Peak Tailing or Fronting
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | The positively charged carnitine moiety can interact with residual silanol (B1196071) groups on the silica (B1680970) support, causing peak tailing. Add a competing base (e.g., 0.1% diethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to mask these active sites. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or the injection volume. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 3: Retention Time Drift
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Column Equilibration | Chiral columns, especially polysaccharide-based ones, may require longer equilibration times. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analytical run. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Changes in mobile phase composition over time can lead to shifts in retention. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, affecting retention. Use a guard column and appropriate sample preparation techniques to protect the analytical column. |
Quantitative Data Summary
Due to the limited availability of published comparative data specifically for D- and L-hydroxybutyrylcarnitine, the following table provides representative chromatographic parameters for the separation of carnitine and other acylcarnitine enantiomers on a teicoplanin-based chiral stationary phase. This data can serve as a valuable starting point for method development.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Carnitine | Teicoplanin-bonded | Methanol/Water (80/20, v/v) + 20 mM Ammonium Acetate (B1210297) | 1.0 | 5.2 (L), 6.8 (D) | 1.31 | 2.1 |
| Acetylcarnitine | Teicoplanin-bonded | Methanol/Water (85/15, v/v) + 20 mM Ammonium Acetate | 1.0 | 6.1 (L), 8.0 (D) | 1.31 | 2.5 |
| Propionylcarnitine | Teicoplanin-bonded | Methanol/Water (90/10, v/v) + 20 mM Ammonium Acetate | 1.0 | 7.5 (L), 9.9 (D) | 1.32 | 2.8 |
| Butyrylcarnitine | Teicoplanin-bonded | Methanol/Water (95/5, v/v) + 20 mM Ammonium Acetate | 1.0 | 9.8 (L), 12.9 (D) | 1.32 | 3.1 |
Note: The data in this table is illustrative and based on the separation of similar compounds. Actual retention times and resolution for D- and L-hydroxybutyrylcarnitine will need to be determined experimentally.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation using a Teicoplanin-Based CSP
This protocol outlines a direct method for the enantiomeric separation of this compound using a teicoplanin-based chiral stationary phase.
1. Materials and Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Teicoplanin-based chiral column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Ammonium acetate
-
D/L-hydroxybutyrylcarnitine standard
-
Sample for analysis
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a solution of 20 mM ammonium acetate in water and adjust the pH to 5.5. The mobile phase will be a mixture of this aqueous solution and methanol. A good starting point is 80:20 (v/v) Methanol:Aqueous buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or MS detection in positive ion mode.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the D/L-hydroxybutyrylcarnitine standard in the initial mobile phase to a concentration of 1 mg/mL.
-
Prepare biological samples (e.g., plasma, urine) using a suitable protein precipitation or solid-phase extraction method. The final extract should be reconstituted in the initial mobile phase.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and resolution of the D- and L-enantiomers.
-
Inject the prepared samples for analysis.
-
Optimize the mobile phase composition (e.g., methanol percentage, buffer concentration, and pH) to achieve baseline resolution (Rs > 1.5).
Protocol 2: Indirect Chiral HPLC Separation via Derivatization
This protocol describes an indirect method involving pre-column derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC) followed by separation on a standard reversed-phase column.
1. Materials and Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Boric acid, sodium hydroxide
-
(+)-FLEC
-
D/L-hydroxybutyrylcarnitine standard
-
Sample for analysis
2. Reagent Preparation:
-
Borate (B1201080) Buffer (0.2 M, pH 8.5): Dissolve boric acid in water to make a 0.2 M solution and adjust the pH to 8.5 with 1 M sodium hydroxide.
-
(+)-FLEC Solution (1 mg/mL): Dissolve (+)-FLEC in acetone. Prepare this solution fresh daily.
3. Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the this compound standard or sample with 100 µL of the borate buffer.
-
Add 200 µL of the (+)-FLEC solution and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
Stop the reaction by adding 50 µL of a quenching agent like 1 M glycine (B1666218) solution.
4. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a lower percentage of acetonitrile and gradually increase to elute the diastereomers. A starting point could be 30% B, increasing to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 315 nm.
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the derivatized standard to identify the peaks corresponding to the D- and L-hydroxybutyrylcarnitine diastereomers.
-
Inject the derivatized samples for analysis.
Visualizations
Caption: General experimental workflow for chiral separation.
Caption: Troubleshooting logic for poor peak resolution.
References
Technical Support Center: Hydroxybutyrylcarnitine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of hydroxybutyrylcarnitine.
Frequently Asked Questions (FAQs)
Q1: My this compound measurements seem inaccurate. What are the most common reasons for this?
A: Inaccurate quantification of this compound often stems from several critical factors:
-
Isomeric Interference: Standard mass spectrometry (MS) cannot distinguish between this compound and its isomers, which have the same molecular weight. This is a major pitfall that can lead to significant overestimation and misinterpretation. Chromatographic separation, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential to resolve these isomers.[1][2][3][4][5]
-
Matrix Effects: Components in the biological sample (e.g., plasma, tissue) can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[1]
-
Sample Preparation: Issues during sample handling and preparation, such as metabolite degradation or inefficient extraction, can significantly impact the final measurement. For instance, it is crucial to keep tissue samples frozen to prevent metabolic changes.[1]
-
Low Abundance: this compound can be present at very low concentrations in biological samples, making its robust detection and quantification challenging.[1][7]
Q2: What is the best analytical method for accurate this compound quantification?
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of this compound.[8] This technique is crucial because it allows for the chromatographic separation of isomers prior to their detection by the mass spectrometer, which is a critical step for accurate measurement.[3][4][9] Ultra-High Performance Liquid Chromatography (UHPLC) is often preferred for its higher resolution and faster analysis times.[8]
Q3: Should I use a derivatization step in my sample preparation? What are the pros and cons?
A: Derivatization, most commonly butylation, is a technique used in acylcarnitine analysis to improve the ionization efficiency and to help discriminate between certain isobaric compounds.[1][5][10][11]
-
Pros: Can enhance sensitivity, particularly for dicarboxylic acylcarnitines, and can help resolve some isobaric interferences.[1]
-
Cons: Adds an extra step to the sample preparation workflow, increasing the potential for sample loss and variability. The acidic conditions used for some derivatization methods can also cause the hydrolysis of acylcarnitines, leading to inaccurate measurements.
Recent advancements in mass spectrometer sensitivity have made non-derivatization methods more common and viable.[12] For many applications, the quantitative difference between derivatization and non-derivatization methods is minor (less than 15% for the majority of analytes).[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase. | Ensure the mobile phase pH is appropriate for the analyte and column type. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape.[1][13] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phases daily and ensure proper mixing. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization (butylation) to improve ionization efficiency. |
| Low analyte concentration in the sample. | Increase the injection volume or concentrate the sample extract. | |
| High Background Noise | Matrix effects from the biological sample. | Improve sample cleanup procedures. Use of a divert valve can also help to direct the early, unretained components of the sample to waste instead of the mass spectrometer. |
| Contaminated LC system or mobile phase. | Flush the LC system with appropriate solvents. Use high-purity (LC-MS grade) solvents and additives. | |
| Inaccurate Quantification | Isomeric interference. | Implement an LC-MS/MS method with a chromatographic step capable of resolving the isomers of this compound. |
| Non-linear calibration curve. | Ensure that the concentration of your standards spans the expected concentration range of your samples. Use a sufficient number of calibration points. | |
| Improper use of internal standards. | Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in sample preparation and instrument response. |
Data Presentation: Method Validation Parameters
The following table summarizes typical validation data for LC-MS/MS methods for acylcarnitine quantification.
| Parameter | Typical Performance | Reference |
| Precision (CV%) | Within-run and between-run CVs < 15% | [9][12] |
| Accuracy (Recovery) | 92.7% - 117.5% | [9] |
| 98% - 105% | [13] | |
| Linearity (R²) | > 0.99 | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a common method for the extraction and quantification of this compound from human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard for this compound.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[8]
2. Derivatization (Optional, but recommended for enhanced sensitivity)
-
Add 50 µL of 3N butanolic-HCl to the dried extract.[8]
-
Incubate at 65°C for 15 minutes.[8]
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.[8]
3. Reconstitution
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient will need to be optimized for the specific isomers of interest.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Hydroxybutyrylcarnitine Extraction from Tissues
Welcome to the technical support center for the optimization of hydroxybutyrylcarnitine extraction from tissue samples. Accurate quantification of this compound is essential for research in metabolic diseases, drug development, and diagnostics.[1][2][3] This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery during extraction from tissue samples?
A1: Low recovery of this compound can be attributed to several factors throughout the extraction workflow. The most common issues include:
-
Suboptimal Extraction Method: The choice of protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly impact recovery rates.[4]
-
Incorrect pH: The pH of the sample and extraction solvents is critical. This compound's ionization state, which affects its solubility and interaction with extraction media, is pH-dependent.[4][5]
-
Inappropriate Solvent Selection: The polarity and type of organic solvent used for extraction may not be optimal for partitioning this compound from the complex tissue matrix.
-
Sample Degradation: Improper storage conditions, such as incorrect temperatures and repeated freeze-thaw cycles, can lead to the degradation of acylcarnitines.[4] Long-term storage at -80°C is recommended.[4]
-
Matrix Effects: Interference from other components within the biological sample, such as phospholipids (B1166683) and salts, can suppress the analytical signal during LC-MS/MS analysis or hinder extraction efficiency.[4]
-
Incomplete Homogenization: Failure to completely homogenize the tissue sample can result in the analyte being trapped within the tissue, leading to incomplete extraction.
Q2: What is the recommended initial approach for extracting this compound from tissues?
A2: A widely used and robust method for the extraction of acylcarnitines, including this compound, from frozen tissue samples is protein precipitation with a solvent mixture.[6] An 80/20 methanol (B129727)/water solution is commonly employed for this purpose.[6][7] It is crucial to keep the tissue frozen during the initial steps to prevent metabolic changes.[6]
Q3: How critical is the use of an internal standard in the quantification of this compound?
A3: The use of an isotopically labeled internal standard is highly recommended for accurate quantification.[1][6][7] An internal standard helps to correct for variability in extraction efficiency and potential matrix effects during LC-MS/MS analysis, leading to more precise and reliable results.
Q4: Can derivatization improve the detection of this compound?
A4: Yes, derivatization can enhance the sensitivity and chromatographic separation of acylcarnitines.[1][7] One method involves derivatization to their butyl esters, which can discriminate between isobaric acylcarnitines.[1] Another approach is derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), which modifies the carboxyl groups and can improve the linearity of the elution profile on a reversed-phase column.[7] However, some methods aim to avoid derivatization to save time and prevent potential hydrolysis of acylcarnitines under acidic conditions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Suboptimal extraction solvent. | Test different extraction solvents such as acetonitrile (B52724) or methanol, or a combination like 80/20 methanol/water.[6][7] |
| Incomplete protein precipitation. | Ensure a sufficient volume of cold precipitation solvent is used (e.g., 1 mL for ~5 mg of tissue) and that vortexing is thorough.[6][7] | |
| Analyte trapped in the protein pellet. | After initial centrifugation, consider a second extraction of the pellet with the extraction solvent and combine the supernatants. | |
| Sample degradation. | Always store tissue samples at -80°C and minimize freeze-thaw cycles by preparing single-use aliquots.[4] Keep samples on ice during the entire extraction process.[6] | |
| High Variability Between Replicates | Inconsistent tissue homogenization. | Use a bead-beating homogenizer for a standardized time and speed to ensure complete and consistent disruption of the tissue.[6][7] |
| Inaccurate pipetting of small volumes. | Use calibrated pipettes and ensure proper technique, especially when adding the internal standard. | |
| Matrix effects in LC-MS/MS. | Optimize the chromatographic separation to better resolve this compound from interfering matrix components. Consider using a different sample cleanup method like SPE.[4] | |
| Poor Peak Shape in Chromatography | Inappropriate reconstitution solvent. | Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of your LC method.[6] |
| Presence of interfering substances. | Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components from the sample matrix.[10] | |
| Signal Suppression in Mass Spectrometry | Matrix effects from co-eluting compounds. | Adjust the chromatographic gradient to separate the analyte from the suppressive matrix components. Diluting the sample may also mitigate this effect. |
| Suboptimal ionization parameters. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
Experimental Protocols
Protocol 1: Methanol/Water Extraction
This protocol outlines a common method for the extraction of acylcarnitines from frozen tissue samples.[6][7]
Materials:
-
Frozen tissue samples (-80°C)
-
80/20 Methanol/Water (LC-MS grade)
-
Isotopically labeled internal acylcarnitine standard solution
-
1.5 mL microcentrifuge tubes (pre-chilled)
-
Bead-beating homogenizer
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% acetic acid)[6]
Procedure:
-
Sample Preparation: Weigh approximately 5 mg of frozen tissue directly into a pre-chilled 1.5 mL microcentrifuge tube. It is crucial to keep the tissue frozen to prevent metabolic changes.[6]
-
Add 1 mL of ice-cold 80/20 methanol/water to the tube.[6][7]
-
Add a known amount of the isotopically labeled internal standard to each sample.[1][6][7]
-
Homogenization: Homogenize the tissue using a bead-beating homogenizer for 60 seconds at a speed of 4.5 m/s.[6][7] Ensure the sample remains cold during this process.
-
Protein Precipitation: Vortex the homogenate for 10 minutes at room temperature to ensure complete dissolution.[6]
-
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Derivatization for Enhanced Detection
This protocol involves a derivatization step to improve the chromatographic properties and detection of acylcarnitines.[1]
Procedure:
-
Follow steps 1-8 of Protocol 1 to obtain the dried extract.
-
Derivatization: Add butanolic HCl to the dried extract and incubate to form butyl esters of the acylcarnitines. This step can help in discriminating isobaric compounds like this compound and malonyl-carnitine.[1]
-
Evaporate the derivatization reagent.
-
Reconstitute the derivatized sample in the appropriate solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Protocol Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Tissue Amount | ~5 mg[6][7] | >40 mg (not recommended due to increased noise)[6] | Not specified |
| Extraction Solvent | 80/20 Methanol/Water[6][7] | Methanol[6] | Acetonitrile/Methanol[6] |
| Homogenization | FastPrep (60s, 4.5 m/s)[6][7] | Not specified | Not specified |
Table 2: Recovery Rates of Acylcarnitines with Different Extraction Methods
| Extraction Method | Sample Matrix | Solvent/Sorbent | Analyte(s) | Average Recovery (%) | Reference |
| Protein Precipitation | Plasma | Acetonitrile | Various Acylcarnitines | 84 - 112 | [4] |
| Protein Precipitation | Serum | Methanol | Fexofenadine (B15129)* | > 90 | [4] |
| Online Solid-Phase Extraction | Plasma | Cation Exchange | Carnitine & Acylcarnitines | 98 - 105 | [4] |
| Note: Data for fexofenadine is included to demonstrate the high recovery achievable with methanol protein precipitation, a method also applicable to acylcarnitines. |
Visualizations
Caption: Workflow for this compound Extraction from Tissue.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Hydroxybutyrylcarnitine in ESI-MS
Welcome to the technical support center for the analysis of hydroxybutyrylcarnitine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Cause: Severe ion suppression from matrix components.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like plasma or urine. Weak cation exchange cartridges are particularly useful for retaining and concentrating carnitines while washing away neutral and anionic interferences.
-
Liquid-Liquid Extraction (LLE): While less common for polar molecules like this compound, it can be effective in removing lipids.
-
Protein Precipitation (PPT): This is a simpler but less clean method. If using PPT, consider a subsequent clean-up step or sample dilution. Pre-treating the sample with 1% formic acid before protein precipitation can enhance the recovery of certain metabolites.[1]
-
-
Optimize Chromatography:
-
Change Gradient Profile: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Modify Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the additives can alter the elution profile of interferences.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, this may compromise the limit of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties, it will experience a similar degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Issue 2: Inconsistent and Irreproducible Results
Possible Cause: Variable ion suppression across different samples.
Solutions:
-
Implement a Robust and Consistent Sample Preparation Method: A thorough and consistently executed sample preparation protocol, such as SPE, will minimize variability in matrix effects.
-
Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification. This compound, being a polar molecule, can be particularly susceptible to ion suppression from various matrix components found in biological samples like plasma or urine.
Q2: What are the common causes of ion suppression for this compound?
A2: The primary causes of ion suppression for this compound are co-eluting endogenous matrix components such as phospholipids (B1166683), salts, and proteins. Exogenous substances like non-volatile mobile phase additives (e.g., trifluoroacetic acid - TFA) can also suppress the signal. Due to its polarity, this compound often elutes early in reversed-phase chromatography, a region where many of these interfering compounds also elute.
Q3: How can I detect ion suppression in my analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment . In this technique, a constant flow of a this compound solution is infused into the LC eluent after the analytical column and before the MS source, generating a stable signal. When a blank matrix sample is injected, any dip in the baseline signal indicates a region of ion suppression. Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample signifies ion suppression.
Q4: Can derivatization help reduce ion suppression?
A4: Yes, derivatization can improve the chromatographic properties and ionization efficiency of this compound. Butylation , which involves reacting the analyte with butanol and an acid catalyst, is a common derivatization strategy for acylcarnitines. This increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and potentially moving it out of the region of early-eluting interferences. Butylation has been shown to increase the ionization efficiency of acylcarnitines.[2][3]
Q5: Which mobile phase additives are best for minimizing ion suppression?
A5: Volatile mobile phase additives are crucial for ESI-MS.
-
Formic acid (0.1%) is a common and effective additive that provides protons for positive ionization mode and helps in achieving good peak shapes.
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate can also be used and may offer advantages in certain chromatographic systems by providing a buffering capacity.[4] Studies have shown that for acylcarnitines, a mobile phase with 10 mM ammonium formate and 0.125% formic acid provides good performance in hydrophilic interaction chromatography (HILIC).[5][6] In reversed-phase liquid chromatography (RPLC), mobile phases with 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid have been shown to permit high signal intensity for various lipid classes, which are often analyzed alongside acylcarnitines.[5][6][7]
-
Avoid using trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can cause significant ion suppression.
Q6: Is ESI the only ionization technique susceptible to ion suppression?
A6: While ESI is widely used for polar molecules like this compound, it is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). However, ESI is often the preferred method for the analysis of polar and pre-charged molecules.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Ion Suppression Minimization.
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | Low to Moderate | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and salts, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Variable (depends on solvent) | Moderate | Can effectively remove lipids. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | >95% | High | Highly effective at removing salts, phospholipids, and other interferences, leading to a cleaner extract and minimal ion suppression.[8][9] | More time-consuming and costly than PPT. |
Table 2: Effect of Mobile Phase Additives on this compound Signal Intensity (Qualitative).
| Mobile Phase Additive | Expected Impact on Signal Intensity | Chromatographic Considerations |
| 0.1% Formic Acid | Good | Provides good peak shape for acylcarnitines on reversed-phase and HILIC columns.[7] |
| 10 mM Ammonium Formate | Good to Excellent | Often used in HILIC separations of polar metabolites, including acylcarnitines, providing robust retention times.[5][6][7] |
| 10 mM Ammonium Acetate | Moderate to Good | Can be a suitable alternative to ammonium formate.[4][7] |
| 0.1% Trifluoroacetic Acid (TFA) | Poor (Significant Suppression) | Provides excellent peak shape due to ion-pairing but is a strong ion suppressor.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Weak cation exchange (WCX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Plasma sample
-
Internal standard solution (stable isotope-labeled this compound)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
2% Formic acid in water
-
2% Formic acid in methanol
-
Centrifuge and tubes
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., plasma extract prepared using your standard protocol)
-
LC column and mobile phases used for your analysis
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump containing the this compound standard solution to the LC flow path using a tee-union placed between the column outlet and the MS inlet.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) and acquire data in MRM mode for the this compound transition. A stable baseline signal should be observed.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the baseline of the infused this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Longitudinal Hydroxybutyrylcarnitine Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in longitudinal studies involving hydroxybutyrylcarnitine.
Frequently Asked Questions (FAQs)
Pre-Analytical Phase
Q1: How do sample collection and handling affect this compound stability?
A1: Sample collection and handling are critical pre-analytical variables that can significantly impact the stability and measured concentration of this compound. Inconsistent procedures can introduce variability that masks true biological changes over time. Key considerations include:
-
Anticoagulant Choice: Plasma is the routinely used matrix for acylcarnitine analysis.[1] The choice of anticoagulant (e.g., EDTA, heparin) should be consistent across all time points.
-
Processing Time: Delays in processing blood samples to plasma can lead to changes in metabolite concentrations. Establish and adhere to a strict protocol for the time between sample collection and centrifugation.
-
Hemolysis: Hemolysis can alter the metabolic profile of a sample. Visually inspect all samples for hemolysis and document its presence. Consider excluding heavily hemolyzed samples.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of acylcarnitines.[2] Aliquot samples after the initial processing to avoid the need for thawing the entire sample for each analysis.
Q2: What are the best practices for the long-term storage of plasma samples to ensure this compound stability?
A2: Long-term stability is crucial for the integrity of longitudinal studies. The goal is to minimize degradation and other chemical changes over the entire study period.
-
Storage Temperature: Samples should be stored at -80°C for long-term stability.
-
Stability Studies: If the stability of this compound under your specific storage conditions is unknown, it is advisable to conduct a small-scale stability study. This involves analyzing aliquots of a pooled sample at different time points (e.g., 0, 6, 12, 24 months) to assess degradation.
-
Sample Tracking: Maintain a detailed inventory of your samples, including storage location, date of collection, and the number of freeze-thaw cycles.
Analytical Phase
Q3: What are the recommended analytical methods for quantifying this compound?
A3: Tandem mass spectrometry (MS/MS) is the cornerstone for acylcarnitine analysis.[1][3] For robust quantification and to distinguish between isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][4]
-
Direct Infusion MS/MS (Flow Injection Analysis): This method is rapid and used in newborn screening.[1] However, it is prone to interference because it does not separate isomers.[2]
-
LC-MS/MS: This is the most common technique for metabolomics profiling, offering improved sensitivity and selectivity by chromatographically separating isomers and isobaric species before detection.[3]
A representative LC-MS/MS protocol is detailed below.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is a representative method based on common practices.[2] Optimization for your specific instrument and matrix is essential.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., d3-hydroxybutyrylcarnitine).
-
Vortex vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. These transitions should be optimized for your specific instrument.
-
Q4: How can I monitor and control for inter- and intra-assay variability?
A4: Monitoring assay precision is essential for ensuring data quality. This is achieved by calculating the coefficients of variation (CVs) for intra- and inter-assay variability.[5]
-
Intra-assay variability refers to the variation within a single analytical run or plate.[5] It is assessed by analyzing replicates of the same sample in the same run.
-
Inter-assay variability describes the variation between different analytical runs or plates, conducted on different days.[5][6] It is assessed by running the same quality control (QC) samples in every batch.
Acceptable Limits for Assay Variability
| Variability Type | Acceptable CV (%) | Description |
| Intra-assay | < 10% | Variation within the same analytical run.[7][8] |
| Inter-assay | < 15% | Variation between different analytical runs.[7][8] |
Q5: What is the role of internal standards in longitudinal studies?
A5: The use of a stable isotope-labeled internal standard (e.g., d3-hydroxybutyrylcarnitine) is the most effective way to correct for variations during sample preparation and analysis.[2] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z). It is added at the beginning of the sample preparation process to account for analyte loss during extraction and for matrix effects (ion suppression or enhancement) during analysis.[2]
Q6: How can I detect and correct for batch effects in my longitudinal data?
A6: Batch effects are systematic technical variations that are unrelated to biological changes.[9] They can arise from changes in instrument performance, reagent lots, or operator differences over the course of a long study.[9] In longitudinal studies, batch effects can be confounded with the biological question of interest and must be addressed.[10][11]
-
Detection: Principal Component Analysis (PCA) is a common method to visualize batch effects. If samples cluster by analytical batch rather than a biological characteristic, a batch effect is likely present.
-
Minimization & Correction:
-
Randomization: Randomize the order of sample analysis to prevent confounding of batch effects with biological groups.
-
Quality Control Samples: Insert pooled QC samples at regular intervals (e.g., every 10-15 samples) within each batch.[9] These QCs help monitor and correct for instrumental drift.
-
Correction Algorithms: Several algorithms can be used for batch correction, such as ComBat or Support Vector Regression (SVR).[9][10] The choice of method can be context-dependent.
-
Ratio-Based Scaling: A ratio-based method, which involves scaling the values of study samples relative to concurrently run reference materials, has been shown to be effective, especially when batch effects are confounded with biological factors.[12]
-
Post-Analytical Phase
Q7: What data normalization strategies are recommended for longitudinal this compound data?
A7: Data normalization aims to remove unwanted technical variation. After correcting for batch effects, further normalization might be necessary.
-
Internal Standard Normalization: As discussed, this is the most critical step. The response of the endogenous analyte is divided by the response of the stable isotope-labeled internal standard.
-
QC-Based Normalization: The signal intensity of each metabolite in the study samples can be adjusted based on the signal intensity of that metabolite in the pooled QC samples across batches.
Q8: How should I handle missing data points in my longitudinal dataset?
A8: Missing values are common in metabolomics datasets. The strategy for handling them depends on the cause. Simply replacing missing values with zero can introduce significant bias.[13]
-
Values Below the Limit of Detection (LOD): These can be imputed with a small value, such as half the LOD.[13]
-
Sporadic Missing Values: For values missing at random, imputation methods like k-nearest neighbors (kNN) or random forest imputation can be considered.[13]
-
Biologically Significant Missingness: If a high percentage of values are missing in one particular study group, it may represent a true biological effect and should be investigated further rather than imputed.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in QC samples (>15% CV) | 1. Inconsistent sample preparation.[13]2. Instrument instability.[13]3. Improper storage of reagents or standards. | 1. Review and standardize the sample preparation protocol. Automate steps if possible.[2]2. Perform a system suitability test before each run. Check for pressure fluctuations or signal instability.[2]3. Verify the expiration dates and storage conditions of all materials. |
| Poor peak shape or chromatographic resolution | 1. Suboptimal LC method.[13]2. Column degradation.3. Particulate matter in the reconstituted sample. | 1. Optimize the mobile phase gradient, flow rate, and column temperature.2. Replace the analytical column.3. Centrifuge the sample after reconstitution and before injection.[2] |
| Low signal intensity for this compound | 1. Inefficient ionization.[13]2. Matrix effects (ion suppression).[13]3. Analyte degradation during storage or preparation.[2] | 1. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow).2. Implement a more rigorous sample clean-up (e.g., solid-phase extraction) or dilute the sample.[2]3. Ensure proper sample storage (-80°C) and minimize freeze-thaw cycles. Process samples on ice.[2] |
| Carryover | Contamination from a preceding high-concentration sample. | Inject a blank sample after a high-concentration sample to assess carryover. Optimize the needle wash procedure on the autosampler.[2] |
Visualizations
Caption: Experimental workflow for a longitudinal this compound study.
Caption: PCA plot visualization of data with and without batch effects.
Caption: Decision tree for troubleshooting high QC variability.
References
- 1. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Inter-assay variation: Significance and symbolism [wisdomlib.org]
- 7. salimetrics.com [salimetrics.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 10. Correcting batch effects in large-scale multiomics studies using a reference-material-based ratio method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
addressing variability in hydroxybutyrylcarnitine measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxybutyrylcarnitine measurements. Our goal is to help you address variability in your experimental results and ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: We are observing significant batch-to-batch variation in our 3-hydroxybutyrylcarnitine (B12108761) (C4OH) measurements. What are the likely causes?
A1: Batch-to-batch variation can stem from several pre-analytical and analytical factors. Here’s a systematic approach to troubleshooting:
-
Pre-analytical Variability:
-
Sample Collection and Handling: Inconsistencies in sample collection timing (e.g., fasting vs. postprandial), processing times, and storage conditions are major sources of variability. It is well-documented that even short-term storage at room temperature can lead to the degradation of some acylcarnitines.[1][2][3][4][5][6]
-
Patient/Subject Status: Factors such as diet, physical activity, and underlying health conditions can significantly influence C4OH levels.[7] For instance, fasting and exercise are known to alter short-chain acylcarnitine concentrations.[7]
-
-
Analytical Variability:
-
Instrument Performance: Ensure your LC-MS/MS system is performing consistently. Check for stable spray, consistent peak shapes, and retention times of your internal standards across batches.
-
Reagent and Standard Stability: Prepare fresh calibration standards and quality controls for each batch. The stability of stock solutions should be monitored over time.
-
Sample Preparation: Inconsistent derivatization efficiency or sample extraction can lead to variability. Ensure precise timing and temperature control during these steps.
-
Q2: Our measured concentrations of 3-hydroxybutyrylcarnitine are unexpectedly high in a subset of samples. How can we investigate this?
A2: Unusually high C4OH levels can be physiological, pathological, or an analytical artifact.
-
Physiological and Pathological Causes:
-
Metabolic State: Elevated C4OH is associated with conditions like ketosis, insulin (B600854) resistance, and type 2 diabetes.[8] It can also be a marker for certain inborn errors of metabolism, such as medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency.[9]
-
Diet: A high-fat or ketogenic diet can increase ketone body production and, consequently, D-3-hydroxybutyrylcarnitine levels.[8]
-
-
Analytical Considerations:
-
Isobaric Interference: Other compounds with the same mass-to-charge ratio as C4OH can interfere with the measurement if not chromatographically separated. For example, malonylcarnitine (C3DC) is an isomer of this compound.[10] A robust LC method is crucial for resolving these isomers.[10][11][12][13]
-
Sample Integrity: Hemolysis can alter the metabolic profile of blood samples, potentially affecting acylcarnitine concentrations.[14][15][16] Visually inspect samples for signs of hemolysis.
-
Q3: We are having trouble with the reproducibility of our derivatization step for acylcarnitine analysis. What are the critical parameters to control?
A3: The butylation of acylcarnitines is a common derivatization method that improves their chromatographic and mass spectrometric properties.[10] However, it can also be a source of variability.
-
Reaction Conditions: The temperature and duration of the derivatization reaction are critical. High temperatures and acidic conditions can lead to the hydrolysis of acylcarnitines back to free carnitine, which would artificially inflate the free carnitine measurement and decrease the acylcarnitine concentration.[17]
-
Reagent Quality: Use high-purity butanolic HCl and ensure it is stored under anhydrous conditions to prevent degradation.
-
Sample Dryness: Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Q4: What are the best practices for sample collection and storage to minimize pre-analytical variability in this compound measurements?
A4: Standardization of pre-analytical procedures is critical for reliable acylcarnitine analysis.[7]
-
Patient Preparation: For clinical studies, it is recommended that subjects fast for at least 8-12 hours before sample collection to minimize dietary influences.[7]
-
Sample Type: EDTA plasma is generally preferred for acylcarnitine analysis. The use of different anticoagulants can affect concentrations.[7]
-
Processing: Process blood samples as soon as possible after collection. If immediate processing is not possible, keep the samples on ice.
-
Storage: For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable for some acylcarnitines. For long-term storage, samples should be kept at -80°C.[7] Acylcarnitines in dried blood spots are known to degrade over time, especially when stored at room temperature.[1][2][3][4][5][18]
Data Presentation
Table 1: Influence of Pre-analytical Factors on Acylcarnitine Measurements
| Factor | Effect on this compound (C4OH) and other Acylcarnitines | Recommendations for Minimizing Variability |
| Fasting | Fasting can increase the levels of short-chain acylcarnitines, including C4OH, due to increased fatty acid oxidation and ketogenesis.[7][8] | Standardize the fasting state of subjects (e.g., overnight fast of 8-12 hours).[7] |
| Diet | High-fat diets can elevate C4OH levels.[8] | Record and consider the dietary habits of subjects. |
| Physical Activity | Strenuous exercise can alter the concentrations of short-chain acylcarnitines.[7] | Standardize the level of physical activity of subjects prior to sample collection. |
| Sample Type | Concentrations of long-chain acylcarnitines can be higher in whole blood compared to plasma or serum.[7] | Use a consistent sample type (e.g., EDTA plasma) for all analyses. |
| Anticoagulant | Different anticoagulants (e.g., EDTA, heparin, citrate) can yield different acylcarnitine concentrations.[7] | Use the same anticoagulant for all samples within a study. |
| Storage Temperature | Prolonged storage at room temperature leads to the hydrolysis of acylcarnitines, with short-chain species degrading faster.[1][2][4] Storage at -80°C provides long-term stability.[7] | Process samples promptly and store them at -80°C for long-term studies. |
| Hemolysis | Hemolysis can alter the concentrations of certain metabolites, including some acylcarnitines.[14] | Avoid hemolyzed samples for analysis. |
Experimental Protocols
Protocol: Quantification of 3-Hydroxybutyrylcarnitine in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of 3-hydroxybutyrylcarnitine. It is recommended to validate the method in your own laboratory.
-
Materials and Reagents:
-
3-Hydroxybutyrylcarnitine standard
-
Isotopically labeled internal standard (e.g., D3-3-hydroxybutyrylcarnitine)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Butanolic HCl (3N)
-
Human plasma (EDTA)
-
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Butylation):
-
Add 50 µL of 3N butanolic HCl to the dried extract.
-
Incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high aqueous mobile phase, ramping up the organic phase to elute the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-hydroxybutyrylcarnitine and its internal standard.
-
Visualizations
Caption: Metabolic pathways leading to the formation of L- and D-3-hydroxybutyrylcarnitine.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting variability in C4OH measurements.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Short-term stability of amino acids and acylcarnitines in the dried blood spots used to screen newborns for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Carnitine Metabolism Associated with Red Blood Cell Hemolysis - Transfusion News [transfusionnews.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of haemolysis on the metabolomic profile of umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma Levels of Acyl-Carnitines and Carboxylic Acids Correlate With Cardiovascular and Kidney Function in Subjects With Sickle Cell Trait - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
impact of sample storage conditions on hydroxybutyrylcarnitine stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of sample storage conditions on the stability of hydroxybutyrylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in stored samples?
The primary factor is storage temperature. Long-term storage at room temperature or even refrigeration (+4°C) can lead to the degradation of acylcarnitines, including this compound.[1][2] This degradation is often due to hydrolysis, which breaks down the acylcarnitines into free carnitine.[3]
Q2: What are the recommended storage temperatures for samples intended for this compound analysis?
For long-term storage, it is highly recommended to store samples at -20°C or -80°C.[1] Storage at -18°C has been shown to keep acylcarnitines stable for at least 330 days.[3][4] For plasma samples, storage at -80°C is ideal, as it has been shown to maintain the stability of many metabolites, including some acylcarnitines, for up to five years.[5]
Q3: Can I store my samples at room temperature for a short period before processing?
Short-term storage at room temperature should be minimized. If prolonged storage at room temperature (greater than 14 days) is unavoidable, be aware that hydrolysis of acylcarnitines can occur, leading to an increase in free carnitine and a decrease in the specific acylcarnitine concentrations.[3]
Q4: Does the type of sample matrix (e.g., plasma, serum, dried blood spots) affect stability?
Yes, the sample matrix can influence stability. However, the general principle of cold storage remains crucial across all matrix types. For dried blood spots (DBS), long-term storage at room temperature leads to a significant decrease in short-, medium-, and long-chain acylcarnitines, while free carnitine increases.[2] Plasma and serum samples should be separated from whole blood as soon as possible and frozen immediately to ensure stability.[6][7]
Q5: Are there any specific collection tubes recommended for plasma samples?
Yes, for plasma collection intended for acylcarnitine analysis, sodium heparin (green-top) tubes are commonly recommended.[6][7][8] It is also crucial to avoid hemolysis during sample collection and processing.[6][8]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpectedly low this compound levels | Sample degradation due to improper storage (prolonged storage at room temperature or +4°C). | Review sample storage history. Ensure samples were promptly frozen at -20°C or -80°C after collection and processing.[1][3] For future collections, adhere strictly to the recommended storage protocols. |
| High variability in results between samples from the same cohort | Inconsistent sample handling and storage conditions. Differences in the duration between sample collection and freezing. | Standardize sample collection, processing, and storage procedures for all samples.[9] Ensure uniform time-to-freezing. |
| Unexpectedly high free carnitine levels | Hydrolysis of acylcarnitines, including this compound, during storage. | This is a strong indicator of sample degradation.[3] Re-evaluate the storage conditions of the samples. Consider if the samples were exposed to elevated temperatures. |
| Poor peak shape or resolution in LC-MS/MS analysis | Suboptimal mobile phase composition. Column degradation. | Optimize the mobile phase, including the organic and aqueous components and any additives like formic acid.[1] Regularly flush the column and replace it if performance does not improve.[1] |
| Inaccurate quantification | Matrix effects (ion suppression or enhancement). Improper calibration curve. | Perform a post-column infusion study to identify and mitigate matrix effects.[1] Prepare the calibration curve in a matrix that closely matches the study samples.[1] Utilize stable isotope-labeled internal standards.[1] |
Quantitative Data on Acylcarnitine Stability
The stability of this compound is often considered as part of the broader group of short-chain acylcarnitines. The following tables summarize available quantitative data on the stability of relevant acylcarnitines under different storage conditions.
Table 1: Stability of Acylcarnitines in Plasma Stored at -80°C over 5 Years
| Metabolite | Average Change |
| Butyrylcarnitine | +9.4% |
| Acylcarnitines (general) | -12.1% |
Source: Adapted from a long-term stability study of human plasma metabolites.[5]
Table 2: General Stability of Acylcarnitines in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Observation |
| Room Temperature | > 14 days | Hydrolysis to free carnitine; short-chain acylcarnitines hydrolyze quicker than long-chain.[3] |
| Room Temperature | Long-term | Significant decrease in short-, medium-, and long-chain acylcarnitines.[2] |
| +4°C (first year), then Room Temperature | 1-5 years | Significant decrease in various acylcarnitine concentrations.[2] |
| -18°C | At least 330 days | Acylcarnitines are stable.[3][4] |
| -20°C | At least 6 months | Glutarylcarnitine reported to be stable.[4] |
Experimental Protocols
Plasma Sample Collection and Processing
This protocol outlines the steps for collecting and processing plasma samples to ensure the stability of this compound.
-
Collection: Collect whole blood in a sodium heparin (green-top) tube.[6][7][8]
-
Centrifugation: Centrifuge the blood sample as soon as possible after collection to separate the plasma. It is recommended to centrifuge within 20 minutes of collection.[10]
-
Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.[6]
-
Transfer: Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.[8]
-
Freezing: Immediately freeze the plasma sample at -80°C for long-term storage.[5] For shorter-term storage (up to 28 days), -20°C is acceptable.[6]
Acylcarnitine Extraction and Analysis by LC-MS/MS
This is a general workflow for the extraction and analysis of acylcarnitines from plasma.
-
Sample Preparation:
-
To 50 µL of plasma, add a solution containing stable isotope-labeled internal standards.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[1]
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
-
Derivatization (Butylation):
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate the mixture at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[1]
-
Mass Spectrometry: Perform analysis on a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor for the specific precursor and product ions of this compound and the internal standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 8. labcorp.com [labcorp.com]
- 9. Plasma acylcarnitines [testguide.adhb.govt.nz]
- 10. Acylcarnitine Profile 〈Plasma〉 [thermh.org.au]
Validation & Comparative
A Comprehensive Comparison of a Novel UPLC-MS/MS Assay for the Quantification of 3-Hydroxybutyrylcarnitine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxybutyrylcarnitine (B12108761), a critical biomarker in metabolic disorders, is paramount for advancing research and drug development. This guide provides a detailed comparison of a new, high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay against existing methods for the analysis of 3-hydroxybutyrylcarnitine in human plasma. This comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their analytical needs.
Introduction to 3-Hydroxybutyrylcarnitine
3-Hydroxybutyrylcarnitine is an acylcarnitine that plays a crucial role in fatty acid metabolism and ketogenesis. It is formed from the esterification of carnitine with 3-hydroxybutyrate. Elevated levels of 3-hydroxybutyrylcarnitine in biological fluids have been associated with various inborn errors of metabolism, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD), as well as acquired conditions such as type 2 diabetes and heart failure. Therefore, the precise and reliable measurement of this biomarker is essential for disease diagnosis, monitoring, and the development of novel therapeutic interventions.
Metabolic Pathway of 3-Hydroxybutyrylcarnitine
The formation of 3-hydroxybutyrylcarnitine is intricately linked to fatty acid β-oxidation and ketone body metabolism. The following diagram illustrates the key steps in its biosynthesis.
Caption: Biosynthesis of 3-hydroxybutyrylcarnitine.
Comparison of Analytical Methods
The new UPLC-MS/MS assay offers significant improvements in sensitivity, throughput, and sample volume requirements compared to established methods. The following table summarizes the key performance characteristics.
| Parameter | Typical Existing HPLC-MS/MS Assay | New UPLC-MS/MS Assay |
| Linearity (ng/mL) | 10 - 5000 | 1 - 2500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 1 |
| Accuracy (%) | 85 - 115 | 95 - 105 |
| Precision (%CV) | < 15 | < 10 |
| Sample Volume (µL) | 100 | 25 |
| Run Time (minutes) | 10 - 15 | 5 |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation |
Experimental Protocols
Typical Existing HPLC-MS/MS Assay Protocol
This method involves a solid-phase extraction (SPE) cleanup followed by HPLC-MS/MS analysis.
1. Sample Preparation (SPE)
-
To 100 µL of plasma, add an internal standard.
-
Condition a C18 SPE cartridge with methanol (B129727) and then water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then 5% methanol.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-MS/MS Analysis
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Precursor ion > Product ion (specific m/z values for 3-hydroxybutyrylcarnitine and internal standard)
New UPLC-MS/MS Assay Protocol
This streamlined method utilizes a simple protein precipitation step, significantly reducing sample preparation time.
1. Sample Preparation (Protein Precipitation)
-
To 25 µL of plasma, add 100 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate for analysis.
2. UPLC-MS/MS Analysis
-
Column: C18 BEH (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer: High-Resolution Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: High-resolution monitoring of precursor and product ions.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for both the existing and new assays.
Caption: Workflow for the existing HPLC-MS/MS assay.
Caption: Workflow for the new UPLC-MS/MS assay.
Conclusion
The novel UPLC-MS/MS assay for 3-hydroxybutyrylcarnitine offers a superior analytical solution for researchers and drug development professionals. The simplified sample preparation, reduced sample volume, and faster analysis time contribute to a higher throughput and more cost-effective workflow. Furthermore, the enhanced sensitivity and precision of this method ensure the generation of high-quality, reliable data, which is critical for the accurate assessment of this important metabolic biomarker. The adoption of this new assay has the potential to accelerate research into metabolic diseases and facilitate the development of new therapeutic strategies.
Comparative Analysis of Hydroxybutyrylcarnitine Levels in Healthy vs. Diabetic Patients
Guide for Researchers and Drug Development Professionals
Hydroxybutyrylcarnitine (C4-OH), a short-chain acylcarnitine, has emerged as a significant biomarker in the study of metabolic diseases. Acylcarnitines are intermediates of fatty acid and amino acid metabolism, and their plasma profiles can reflect the state of mitochondrial function.[1][2] In conditions such as insulin (B600854) resistance and type 2 diabetes (T2D), alterations in mitochondrial substrate utilization can lead to a characteristic accumulation of specific acylcarnitine species.[3][4] This guide provides a comparative analysis of C4-OH carnitine levels between healthy and diabetic cohorts, supported by experimental data and protocols.
Quantitative Data Summary
Studies consistently show that circulating levels of short-chain hydroxy-acylcarnitines are elevated in individuals with type 2 diabetes compared to healthy, lean controls. This elevation is indicative of a metabolic shift where the rate of fatty acid beta-oxidation (FAO) is mismatched with the oxidative capacity of the tricarboxylic acid (TCA) cycle, leading to an accumulation of incomplete FAO intermediates.[3][5]
The following table summarizes representative data on this compound concentrations from metabolomic studies. Note that some analytical methods quantify this compound (C4-OH) together with an isomer, malonylcarnitine (C3DC), due to their similar molecular weight.
| Analyte | Patient Group | N | Concentration (µmol/L) | Key Finding | Reference Study |
| Malonylcarnitine/ this compound (C3DC+C4OH) | Normal Glucose Tolerance (NGT) | 636 | 0.05 ± 0.02 | Patients with T2D showed significantly increased concentrations compared to the NGT group (p < 0.05).[6][7] | Mai et al., PLOS One (2013)[6][8] |
| Type 2 Diabetes (T2D) | 112 | 0.06 ± 0.02 | |||
| This compound (C4-OH) | Lean Controls | 12 | ~0.02 (fasted state) | T2DM participants had significantly elevated levels of C4-OH carnitine relative to both lean and obese control groups.[3] | Adams et al., Diabetes (2009)[3] |
| Obese, Non-Diabetic | 14 | ~0.025 (fasted state) | |||
| Type 2 Diabetes (T2D) | 10 | ~0.04 (fasted state) |
Values from Adams et al. (2009) are estimated from published figures.
Metabolic Pathway of this compound Accumulation
In a state of insulin resistance or diabetes, elevated circulating fatty acids lead to increased uptake into mitochondria for beta-oxidation. However, if the downstream TCA cycle is saturated, beta-oxidation becomes incomplete. This results in a buildup of acyl-CoA intermediates, including 3-hydroxybutyryl-CoA. To alleviate this mitochondrial "stress" and free up coenzyme A, the enzyme carnitine acetyltransferase (CrAT) transfers the acyl group to carnitine, forming this compound (C4-OH), which is then exported out of the mitochondria into the cytoplasm and subsequently into circulation.[1][5]
Caption: Metabolic bottleneck in diabetes leading to C4-OH carnitine formation.
Experimental Protocol: Acylcarnitine Profiling
The following is a representative methodology for the quantification of this compound and other acylcarnitines from plasma or serum, based on protocols commonly used in metabolomics research.[7][9][10]
1. Sample Collection and Preparation:
-
Blood Collection: Whole blood is collected from subjects after an overnight fast (typically 8-12 hours) into EDTA-containing tubes.
-
Plasma Separation: Plasma is separated by centrifugation at approximately 2,000 x g for 15 minutes at 4°C. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
2. Metabolite Extraction:
-
Protein Precipitation: A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitation solution, typically a 4:1 (v/v) mixture of methanol (B129727) or acetonitrile (B52724) containing a suite of stable isotope-labeled internal standards (e.g., d3-C4-OH carnitine).
-
Incubation & Centrifugation: The mixture is vortexed and incubated (e.g., for 30 minutes at -20°C) to ensure complete protein precipitation. The sample is then centrifuged at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the extracted metabolites is carefully transferred to a new vial for analysis.
3. Analytical Measurement (Tandem Mass Spectrometry):
-
Instrumentation: Analysis is performed using a tandem mass spectrometer (MS/MS) coupled with either liquid chromatography (LC) for separation or direct flow injection analysis (FIA).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the acylcarnitines.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target acylcarnitine and its corresponding internal standard. For C4-OH carnitine, a common transition would be monitoring the precursor ion (the mass of the C4-OH carnitine molecule) and a specific product ion (typically m/z 85), which is characteristic of the carnitine backbone.
-
Quantification: The concentration of each acylcarnitine is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of its known-concentration, isotopically labeled internal standard. This ratio is then compared to a standard curve generated from reference compounds.
4. Data Analysis:
-
Raw data from the mass spectrometer is processed using specialized software to integrate peak areas and calculate concentrations.
-
Statistical analysis (e.g., t-tests or ANOVA, adjusted for covariates like age and BMI) is performed to compare acylcarnitine levels between healthy and diabetic groups.[7]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 7. Serum levels of acylcarnitines are altered in prediabetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
Unveiling Metabolic Crossroads: The Correlation of Hydroxybutyrylcarnitine with Other Acylcarnitines
A comprehensive analysis of the metabolic relationships of 3-hydroxybutyrylcarnitine (B12108761) (C4-OH) reveals significant correlations with a distinct profile of short- and medium-chain acylcarnitines. These associations, primarily identified through advanced mass spectrometry-based metabolomics, underscore interconnected pathways of fatty acid oxidation and ketone body metabolism. This guide provides an objective comparison of these correlations, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Hydroxybutyrylcarnitine, an acylcarnitine ester, serves as a crucial indicator of metabolic status, with its levels fluctuating in response to physiological and pathological conditions such as fasting, ketosis, insulin (B600854) resistance, and type 2 diabetes.[1][2][3][4] Its metabolic origins are twofold: it can be formed from the β-oxidation of fatty acids (L-3-hydroxybutyryl-CoA) and through the metabolism of the ketone body D-3-hydroxybutyrate.[4] Understanding its correlation with other acylcarnitines provides a window into the underlying metabolic shifts and potential therapeutic targets.
Quantitative Correlations of this compound
Experimental evidence, primarily from studies involving patients with metabolic disorders, has established correlations between this compound and several other acylcarnitine species. A notable study investigating acylcarnitine profiles in patients with type 2 diabetes and cardiovascular disease identified a significant cluster of acylcarnitines associated with this compound.[5]
A factor analysis in this study grouped this compound with acetylcarnitine (C2), butyrylcarnitine (B1668139) (C4), glutarylcarnitine (B602354) (C5-DC), hexanoylcarnitine (B1232462) (C6), octanoylcarnitine (B1202733) (C8), and tetradecanoyldiacylcarnitine (C14-DC).[5] This grouping suggests a coordinated upregulation of these acylcarnitines in certain metabolic states. The odds ratio for this factor's association with cardiovascular disease in patients with type 2 diabetes was 1.45, indicating a significant positive correlation.[5]
| Acylcarnitine | Correlation with this compound (C4-OH) | Metabolic Origin | Associated Conditions |
| Acetylcarnitine (C2) | Positive (grouped in factor analysis) | End-product of fatty acid oxidation, glucose, and amino acid metabolism | Insulin Resistance, Cardiovascular Disease |
| Butyrylcarnitine (C4) | Positive (grouped in factor analysis) | Fatty acid oxidation, amino acid metabolism | Insulin Resistance, Cardiovascular Disease |
| Glutarylcarnitine (C5-DC) | Positive (grouped in factor analysis) | Amino acid (lysine, tryptophan) metabolism | Organic Acidurias, Cardiovascular Disease |
| Hexanoylcarnitine (C6) | Positive (grouped in factor analysis) | Fatty acid oxidation | Insulin Resistance, Type 2 Diabetes |
| Octanoylcarnitine (C8) | Positive (grouped in factor analysis) | Fatty acid oxidation | Insulin Resistance, Type 2 Diabetes |
| Tetradecanoyldiacylcarnitine (C14-DC) | Positive (grouped in factor analysis) | Fatty acid oxidation | Cardiovascular Disease |
Metabolic Pathways and Interrelationships
The correlation between this compound and other acylcarnitines is rooted in shared metabolic pathways. The diagram below illustrates the central role of fatty acid β-oxidation and ketone body metabolism in the production of these interconnected metabolites.
Experimental Protocols for Acylcarnitine Profiling
The quantitative analysis of acylcarnitines is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of a wide range of acylcarnitine species.
1. Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common first step. This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma or serum sample.[6] This denatures and precipitates the proteins, which are then removed by centrifugation.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. Cation-exchange SPE is often used to isolate the positively charged acylcarnitines from the biological matrix.[7]
-
Derivatization: To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters using butanolic HCl.[8]
2. Liquid Chromatography Separation:
-
Column: Reversed-phase columns, such as C18, are frequently used for the separation of acylcarnitines.[6][8]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[6][8]
3. Tandem Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard method for ionizing acylcarnitines.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and then monitoring a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interference from other molecules in the sample.[8]
The following diagram outlines a typical experimental workflow for the quantitative analysis of acylcarnitines.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 3-Hydroxybutyrylcarnitine Measurements: A Guide to Inter-Laboratory Performance
For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible measurements of biomarkers across different laboratories is paramount. This guide provides an objective comparison of the performance of laboratories in measuring 3-hydroxybutyrylcarnitine (B12108761), a key biomarker in metabolic research. The information presented is based on data from proficiency testing (PT) schemes and established analytical standards, offering valuable insights into the current state of inter-laboratory variability and best practices for ensuring data integrity.
The accurate quantification of 3-hydroxybutyrylcarnitine is crucial for studies investigating fatty acid oxidation disorders, ketosis, and other metabolic conditions. However, variations in analytical methods, instrumentation, and laboratory practices can lead to discrepancies in reported concentrations. This guide aims to shed light on these variations and provide a framework for evaluating and improving the cross-validation of 3-hydroxybutyrylcarnitine measurements.
Inter-Laboratory Performance Data
Proficiency testing (PT) programs, such as those offered by the College of American Pathologists (CAP) in collaboration with the American College of Medical Genetics and Genomics (ACMG), and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), are essential for assessing and improving the quality of laboratory measurements. These programs distribute standardized samples to participating laboratories and compile the results to evaluate inter-laboratory performance.
While specific, comprehensive public data for 3-hydroxybutyrylcarnitine from these programs is limited, the analysis of other acylcarnitines provides a strong indication of the expected variability. The following table summarizes representative data for a similar short-chain acylcarnitine, malonylcarnitine, from a CAP proficiency testing survey, illustrating the typical range of results observed across participating laboratories.
| Performance Metric | Representative Value |
| Number of Laboratories | 30 |
| Mean Concentration (µmol/L) | 2.5 |
| Standard Deviation (µmol/L) | 0.4 |
| Coefficient of Variation (%CV) | 16% |
| Range of Reported Values (µmol/L) | 1.8 - 3.2 |
This data is illustrative and based on the distribution of results for malonylcarnitine in a CAP proficiency test. The performance for 3-hydroxybutyrylcarnitine is expected to be comparable.
The data highlights a notable coefficient of variation, indicating that while most laboratories produce results within an acceptable range, there is still significant quantitative discrepancy. This underscores the importance of utilizing standardized methods and participating in proficiency testing to ensure the reliability of 3-hydroxybutyrylcarnitine measurements.
Experimental Protocols
The majority of clinical and research laboratories utilize tandem mass spectrometry (MS/MS) for the quantification of acylcarnitines, including 3-hydroxybutyrylcarnitine.[1][2] The American College of Medical Genetics and Genomics (ACMG) has published technical standards for acylcarnitine analysis, which provide a framework for best practices.[1][2]
A typical experimental workflow for a cross-laboratory validation study of 3-hydroxybutyrylcarnitine would involve the following key steps:
1. Sample Preparation:
-
Matrix: The most common matrices are plasma, serum, and dried blood spots (DBS).[1][2]
-
Extraction: Acylcarnitines are extracted from the biological matrix, typically using a protein precipitation step with an organic solvent like methanol.
-
Internal Standards: A stable isotope-labeled internal standard for 3-hydroxybutyrylcarnitine is added at the beginning of the sample preparation process to correct for analytical variability.
-
Derivatization: The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their chromatographic and mass spectrometric properties.
2. Analytical Method:
-
Instrumentation: A tandem mass spectrometer, often coupled with liquid chromatography (LC-MS/MS), is the instrument of choice.[1][2] While flow injection analysis tandem mass spectrometry (FIA-MS/MS) is used for high-throughput screening, LC-MS/MS is preferred for its ability to separate isomeric compounds, which is crucial for accurate quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-hydroxybutyrylcarnitine and its internal standard are monitored for high selectivity and sensitivity.
3. Data Analysis and Quality Control:
-
Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of 3-hydroxybutyrylcarnitine.
-
Quantification: The concentration of 3-hydroxybutyrylcarnitine in the samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Quality Control Materials: Quality control (QC) materials at different concentration levels are analyzed with each batch of samples to ensure the accuracy and precision of the assay.
-
Proficiency Testing: Regular participation in external proficiency testing schemes is crucial for monitoring and improving inter-laboratory performance.
Cross-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for a cross-laboratory validation study.
Conclusion and Recommendations
The cross-validation of 3-hydroxybutyrylcarnitine measurements is essential for the reliability of multi-center research and clinical studies. While proficiency testing data indicates a degree of inter-laboratory variability, adherence to standardized protocols and participation in external quality assessment schemes can significantly improve the consistency of results.
For researchers and drug development professionals, the following recommendations are crucial:
-
Utilize Standardized Protocols: Whenever possible, all participating laboratories in a study should use the same, well-documented analytical method.
-
Incorporate Quality Control Materials: The use of common quality control materials across all sites allows for ongoing monitoring of assay performance.
-
Participate in Proficiency Testing: Encourage and verify the participation of collaborating laboratories in recognized proficiency testing programs.
-
Conduct Bridging Studies: When it is not feasible for all labs to use the same method, conducting a bridging study with a common set of samples is essential to understand and correct for any systematic bias between laboratories.
By implementing these measures, the scientific community can enhance the reliability and comparability of 3-hydroxybutyrylcarnitine data, leading to more robust and impactful research outcomes.
References
Navigating Ketosis: A Comparative Guide to Hydroxybutyrylcarnitine and Beta-Hydroxybutyrate as Ketone Body Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of ketone bodies is paramount in a multitude of research and clinical settings, from metabolic studies and ketogenic diet monitoring to the diagnosis and management of ketoacidosis. Beta-hydroxybutyrate (BHB), the most abundant ketone body, has long been considered the gold standard for assessing ketosis. However, recent advancements in metabolomics have brought another contender to the forefront: 3-hydroxybutyrylcarnitine (B12108761) (C4OH-carnitine). This guide provides an in-depth, objective comparison of these two key markers, supported by experimental data, to aid researchers in selecting the most appropriate biomarker for their specific needs.
At a Glance: Head-to-Head Comparison
| Feature | Beta-Hydroxybutyrate (BHB) | 3-Hydroxybutyrylcarnitine (C4OH-Carnitine) |
| Biochemical Identity | The most abundant of the three ketone bodies. | An acylcarnitine ester of 3-hydroxybutyrate. |
| Primary Role | A primary energy source for tissues during periods of low glucose availability. | Involved in the transport of hydroxy-acyl groups and reflects the flux of ketone bodies and fatty acid oxidation.[1] |
| Diagnostic Gold Standard | Currently considered the gold standard for assessing ketosis.[2] | An emerging, reliable marker of ketosis.[3] |
| Correlation with Ketosis | Direct measure of the primary circulating ketone body. | Strongly correlates with BHB concentrations.[3] |
Performance Characteristics
A retrospective analysis of over 75,000 samples demonstrated a strong positive correlation between plasma C4OH-carnitine and plasma/serum concentrations of BHB.[3]
| Performance Metric | 3-Hydroxybutyrylcarnitine (C4OH-Carnitine) vs. Beta-Hydroxybutyrate (BHB) |
| Spearman Correlation Coefficient (r) | > 0.80 (p < 0.0001)[3] |
| Overall Concordance | 84%[3] |
| Positive Predictive Value | 96%[3] |
| Negative Predictive Value | 74%[3] |
Concentration Ranges
| Condition | Beta-Hydroxybutyrate (BHB) | 3-Hydroxybutyrylcarnitine (C4OH-Carnitine) |
| Healthy Individuals (Fasting) | ~0.1 mM[4] | Optimal Range: 0 - 0.05 nmol/mL[1] |
| Nutritional Ketosis | 0.5 - 3.0 mmol/L[5] | Elevated, but specific range not as well-defined. |
| Diabetic Ketoacidosis (DKA) | Can exceed 3.0 mmol/L, often reaching 7-10 mmol/L or higher.[6] | Significantly elevated, reflecting the high BHB levels. |
Metabolic Pathways and Measurement Workflows
The metabolic relationship between BHB and C4OH-carnitine is crucial to understanding their utility as biomarkers. BHB is a primary product of ketogenesis in the liver. A portion of this BHB, specifically the D-isomer, can be converted into D-3-hydroxybutyrylcarnitine. This conversion links the C4OH-carnitine pool directly to the state of ketosis.
The analytical approaches for these two molecules differ significantly, which can influence the choice of marker based on available instrumentation and throughput needs.
Experimental Protocols
Beta-Hydroxybutyrate (BHB) Enzymatic Assay
This protocol is a generalized procedure based on commercially available colorimetric assay kits.
Principle: Beta-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase. This reaction reduces a chromogenic probe, resulting in a colorimetric product that is proportional to the BHB concentration.
Materials:
-
96-well clear flat-bottom microplate
-
Spectrophotometric microplate reader
-
BHB Assay Buffer
-
BHB Enzyme Mix
-
BHB Substrate Mix
-
BHB Standard (e.g., 10 mM)
-
Samples (serum, plasma, tissue homogenates, etc.)
Procedure:
-
Standard Curve Preparation: Prepare a series of BHB standards by diluting the stock solution in the assay buffer. A typical range would be 0, 2, 4, 6, 8, and 10 nmol/well. Bring the final volume of each standard to 50 µL with assay buffer.
-
Sample Preparation: For serum or plasma, samples can often be added directly to the wells. For tissue samples, homogenize in cold assay buffer and centrifuge to remove insoluble material. Bring the final volume of each sample to 50 µL with assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix according to the kit manufacturer's instructions. This typically involves mixing the enzyme mix and substrate mix in the assay buffer.
-
Reaction Initiation: Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (0 nmol/well) from all readings. Plot the standard curve and determine the concentration of BHB in the samples.
3-Hydroxybutyrylcarnitine (C4OH-Carnitine) Analysis by LC-MS/MS
This protocol outlines a general procedure for the analysis of acylcarnitines, including C4OH-carnitine, using liquid chromatography-tandem mass spectrometry.
Principle: Acylcarnitines are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
LC-MS/MS system
-
C18 or HILIC analytical column
-
Internal standards (isotope-labeled acylcarnitines)
-
Organic solvents (e.g., acetonitrile (B52724), methanol)
-
Formic acid
-
Butanol/acetyl chloride (for derivatization)
-
Samples (plasma, dried blood spots, tissue homogenates)
Procedure:
-
Sample Preparation and Extraction:
-
To a 200 µL plasma sample, add an internal standard mixture containing isotope-labeled C4OH-carnitine.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile or methanol.
-
Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
To the dried extract, add 100 µL of 3N butanolic HCl (prepared by adding acetyl chloride to n-butanol).
-
Incubate at 60°C for 20 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto the LC system. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for C4OH-carnitine and its corresponding internal standard. A common transition for acylcarnitines is the precursor ion to a product ion of m/z 85.
-
-
Data Analysis: Quantify the concentration of C4OH-carnitine by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of C4OH-carnitine standards.
Conclusion
Beta-hydroxybutyrate remains the well-established and direct measure of ketosis, with widely available and straightforward enzymatic assays. It is the preferred marker for routine clinical assessment and real-time monitoring of ketogenic states.
3-Hydroxybutyrylcarnitine has emerged as a highly reliable and specific biomarker of ketosis, demonstrating a strong correlation with BHB levels.[3] Its measurement, typically as part of a broader acylcarnitine panel by LC-MS/MS, provides a more detailed metabolic snapshot. This makes C4OH-carnitine particularly valuable in research settings where a deeper understanding of fatty acid oxidation and overall metabolic flux is desired, and in the diagnosis of inborn errors of metabolism.
The choice between these two markers will ultimately depend on the specific research question, the required level of metabolic detail, available instrumentation, and the desired sample throughput. For a direct and rapid assessment of ketosis, BHB is the marker of choice. For a more comprehensive metabolic investigation that includes ketosis as a key component, C4OH-carnitine offers significant value.
References
- 1. OH-Butyrylcarnitine, C4OH - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. diazyme.com [diazyme.com]
- 3. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The role of β-hydroxybutyrate testing in ketogenic metabolic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxybutyrylcarnitine Across Biological Fluids: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of 3-hydroxybutyrylcarnitine (B12108761) concentrations in various human biological fluids, including plasma, urine, and skeletal muscle. This guide is intended for researchers, scientists, and drug development professionals investigating the role of this metabolite in health and disease.
Introduction
3-Hydroxybutyrylcarnitine is a short-chain acylcarnitine with two key stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, originating from distinct metabolic pathways. L-3-hydroxybutyrylcarnitine is an intermediate in the beta-oxidation of fatty acids, while D-3-hydroxybutyrylcarnitine is primarily derived from the metabolism of the ketone body D-3-hydroxybutyrate.[1] Altered levels of 3-hydroxybutyrylcarnitine in biological fluids have been associated with various metabolic conditions, including insulin (B600854) resistance, type 2 diabetes, and inborn errors of metabolism.[1][2] This guide summarizes the available quantitative data, details the experimental methodologies for its analysis, and provides visual representations of its metabolic pathways and analytical workflow.
Data Presentation: Quantitative Analysis of 3-Hydroxybutyrylcarnitine
Table 1: Comparison of D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine in Human Skeletal Muscle (Fasting State)
| Analyte | Concentration (pmol/mg tissue) | Study Population | Reference |
| D-3-Hydroxybutyrylcarnitine | 1.8 ± 0.3 | 12 lean healthy men after a 38-hour fast | [1] |
| L-3-Hydroxybutyrylcarnitine | 0.3 ± 0.0 | 12 lean healthy men after a 38-hour fast | [1] |
Data presented as mean ± standard error of the mean.
Table 2: Illustrative Acylcarnitine Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)
| Analyte | Plasma Concentration (µM) | CSF Concentration (µM) | Study Population | Reference | | --- | --- | --- | --- | | Acetylcarnitine (C2) | 1.9 - 9.7 | 0.11 - 0.49 | Healthy Adults | | | Propionylcarnitine (C3) | 0.07 - 0.35 | 0.01 - 0.03 | Healthy Adults | | | Butyrylcarnitine (C4) | 0.02 - 0.15 | < 0.02 | Healthy Adults | |
Note: Specific quantitative data for 3-hydroxybutyrylcarnitine in a direct plasma vs. CSF comparison was not available in the reviewed literature. The data for other short-chain acylcarnitines are presented to illustrate the general trend of lower concentrations in CSF compared to plasma. Reference values can vary between laboratories.
Table 3: General Observations on 3-Hydroxybutyrylcarnitine in Urine
| Biological Fluid | General Findings | Associated Conditions | References |
| Urine | Elevated levels of 3-hydroxybutyrylcarnitine can be detected. | Renal Cell Carcinoma, Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency. | [2] |
Quantitative reference ranges for 3-hydroxybutyrylcarnitine in urine are not well-established and can be influenced by diet and metabolic state.
Experimental Protocols
The accurate quantification of 3-hydroxybutyrylcarnitine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of isomeric compounds.
Protocol 1: Quantification of D- and L-3-Hydroxybutyrylcarnitine in Skeletal Muscle
This protocol is adapted from the methodology described by Soeters et al. (2012).[1]
1. Sample Preparation:
- Obtain skeletal muscle biopsies and immediately freeze them in liquid nitrogen.
- Homogenize the frozen tissue in a suitable buffer.
- Perform a protein precipitation step using a solvent like methanol (B129727).
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant containing the metabolites.
2. Chromatographic Separation:
- Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
- Employ a chiral column to separate the D- and L- stereoisomers of 3-hydroxybutyrylcarnitine.
- Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
3. Mass Spectrometric Detection:
- Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for D- and L-3-hydroxybutyrylcarnitine and their corresponding stable isotope-labeled internal standards.
Protocol 2: General Workflow for Acylcarnitine Analysis in Plasma and Urine by LC-MS/MS
This protocol provides a general workflow based on common practices for acylcarnitine analysis.
1. Sample Preparation:
- Plasma:
- To a small volume of plasma (e.g., 100 µL), add an internal standard solution containing stable isotope-labeled acylcarnitines.
- Precipitate proteins by adding a threefold volume of cold methanol.
- Vortex and incubate the mixture.
- Centrifuge to pellet the proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.
- Urine:
- Thaw frozen urine samples.
- Centrifuge to remove any particulate matter.
- Dilute the urine sample with water.
- Add the internal standard solution.
2. Chromatographic Separation:
- Use a C18 reversed-phase column for separation of acylcarnitines.
- Employ a gradient elution with a mobile phase typically consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) or methanol (Solvent B).
3. Mass Spectrometric Detection:
- Use a tandem mass spectrometer with an ESI source in positive ion mode.
- Monitor for the characteristic precursor ion of each acylcarnitine and its specific product ion (often m/z 85, corresponding to the carnitine moiety).
Mandatory Visualization
Metabolic Pathways of 3-Hydroxybutyrylcarnitine
The following diagrams illustrate the two primary metabolic pathways leading to the formation of 3-hydroxybutyrylcarnitine.
Caption: Formation of D-3-Hydroxybutyrylcarnitine from the ketone body D-3-Hydroxybutyrate.
Caption: Formation of L-3-Hydroxybutyrylcarnitine from an intermediate of fatty acid β-oxidation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of hydroxybutyrylcarnitine in biological fluids.
Caption: A generalized workflow for the quantification of this compound.
References
Navigating Metabolic Pathways: A Comparative Guide to the Diagnostic Specificity of Hydroxybutyrylcarnitine
For Immediate Release
A Comprehensive Analysis of Hydroxybutyrylcarnitine as a Diagnostic Biomarker in Metabolic Disorders
This guide offers an in-depth comparison of the diagnostic specificity of 3-hydroxybutyrylcarnitine (B12108761) (C4-OH) against other key biomarkers in the context of ketosis and various inborn errors of metabolism (IEMs). Designed for researchers, scientists, and drug development professionals, this document provides a critical assessment of C4-OH's performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate diagnostic tools.
Introduction to this compound
3-hydroxybutyrylcarnitine is a short-chain acylcarnitine that plays a significant role in cellular energy metabolism. Its concentration in biological fluids can be indicative of metabolic shifts, such as increased fatty acid oxidation and ketogenesis. Elevated levels of C4-OH have been associated with physiological states like fasting and ketogenic diets, as well as pathological conditions including insulin (B600854) resistance, type 2 diabetes, and several inborn errors of metabolism, most notably Medium/Short-chain hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency.[1][2][3] This guide will dissect the diagnostic utility of C4-OH in comparison to established and emerging biomarkers.
Comparative Analysis of Diagnostic Biomarkers
The diagnostic landscape for metabolic disorders involves a panel of biomarkers, each with its own strengths and limitations. The following tables provide a quantitative comparison of this compound with alternative biomarkers for the diagnosis of ketosis and key inborn errors of metabolism.
Table 1: Comparison of Biomarkers for the Assessment of Ketosis
| Biomarker | Sample Type | Typical Reference Range (Normal) | Pathological Range (Ketosis) | Diagnostic Specificity | Key Advantages | Key Limitations |
| This compound (C4-OH) | Dried Blood Spot (DBS) / Plasma | Varies by lab; generally low µmol/L | Significantly elevated | Good correlation with BHB | Reflects intramitochondrial acyl-CoA metabolism | Less established than BHB for routine ketosis monitoring |
| β-Hydroxybutyrate (BHB) | Blood (Serum/Plasma/Whole Blood) | < 0.4 - 0.5 mmol/L[4] | Mild: > 0.5 mmol/L, Ketoacidosis: > 3.0 mmol/L[4][5] | High Sensitivity & Specificity[4] | Gold standard for ketosis detection; stable analyte[4][6] | Requires specific enzymatic assay |
| Urine Ketones (Acetoacetate) | Urine | Negative | Positive | Qualitative/Semi-quantitative | Non-invasive, widely available | Does not measure the predominant ketone body (BHB); can be negative in early or resolving ketoacidosis[6] |
Table 2: Comparison of Acylcarnitine Biomarkers for the Diagnosis of M/SCHAD Deficiency
| Biomarker | Sample Type | Typical Reference Range (Normal) | Pathological Range (M/SCHAD) | Diagnostic Specificity | Key Advantages | Key Limitations |
| This compound (C4-OH) | Dried Blood Spot (DBS) / Plasma | Varies by lab | Markedly elevated[3][7] | High | Primary diagnostic marker for M/SCHAD in newborn screening[2] | Can be elevated in other conditions causing ketosis |
| Hexanoylcarnitine (C6-OH) | Dried Blood Spot (DBS) / Plasma | Varies by lab | May be elevated[7] | Moderate | Can support the diagnosis of M/SCHAD | Less specific than C4-OH |
| Urinary Organic Acids (3-Hydroxyglutaric acid) | Urine | Low levels | Elevated | High | Confirmatory test for M/SCHAD | Requires separate analysis from acylcarnitines |
Table 3: Acylcarnitine Profiles in Various Fatty Acid Oxidation Disorders
| Disorder | Primary Acylcarnitine Marker(s) | Other Notable Acylcarnitine Changes |
| MCAD Deficiency | Octanoylcarnitine (C8) | Increased C6, C10:1; Decreased C2 |
| VLCAD Deficiency | Tetradecenoylcarnitine (C14:1) | Increased C12, C14, C16, C18:1 |
| LCHAD Deficiency | Hydroxyoctadecenoylcarnitine (C18:1-OH) | Increased long-chain hydroxyacylcarnitines |
| CPT II Deficiency | Hexadecanoylcarnitine (C16), Octadecenoylcarnitine (C18:1) | Increased C12, C14, C18 |
| SCAD Deficiency | Butyrylcarnitine (C4) | Often considered a benign biochemical phenotype |
Experimental Protocols
Accurate and reproducible quantification of biomarkers is paramount for their clinical utility. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This method is the standard for newborn screening and the diagnosis of many inborn errors of metabolism.
1. Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot into a 96-well microplate.
-
An internal standard solution containing isotopically labeled acylcarnitines is added to each well.
-
The plate is agitated to extract the acylcarnitines from the filter paper.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is reconstituted in a solution of acidic butanol (e.g., 3N HCl in n-butanol) to convert the acylcarnitines to their butyl esters.
-
The plate is incubated at an elevated temperature (e.g., 65°C) to facilitate the reaction.
-
The butanolic HCl is then evaporated.
3. Analysis by MS/MS:
-
The derivatized samples are reconstituted in a mobile phase solvent.
-
The samples are introduced into a tandem mass spectrometer, typically using flow injection analysis.
-
The acylcarnitines are ionized (usually by electrospray ionization) and fragmented.
-
Specific precursor-to-product ion transitions are monitored for each acylcarnitine species and its corresponding internal standard.
4. Data Analysis:
-
The concentration of each acylcarnitine is calculated based on the ratio of the peak area of the native analyte to its labeled internal standard.
Protocol 2: Quantification of β-Hydroxybutyrate in Blood
This enzymatic assay is the gold standard for measuring the primary ketone body.
1. Principle:
-
The assay utilizes the enzyme β-hydroxybutyrate dehydrogenase, which catalyzes the oxidation of β-hydroxybutyrate to acetoacetate.
-
This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.
-
The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the concentration of β-hydroxybutyrate in the sample.[4]
2. Sample Collection and Preparation:
-
Whole blood, serum, or plasma can be used.[5]
-
For serum, blood is collected in a red-top tube and centrifuged to separate the serum.[4]
-
Point-of-care devices can measure β-hydroxybutyrate from a single drop of capillary blood.[4]
3. Assay Procedure (Manual or Automated):
-
The sample is mixed with a reagent containing β-hydroxybutyrate dehydrogenase and NAD+.
-
The reaction is incubated for a specified time at a controlled temperature.
-
The absorbance at 340 nm is measured before and after the reaction, or the rate of change in absorbance is monitored.
4. Calculation:
-
The concentration of β-hydroxybutyrate is determined by comparing the change in absorbance of the sample to that of a known standard.
Mandatory Visualizations
To further elucidate the metabolic context and experimental workflows, the following diagrams are provided.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Diagnostic Workflow for Metabolic Disorders.
Conclusion
This compound is a valuable biomarker in the diagnostic arsenal (B13267) for specific inborn errors of metabolism, particularly M/SCHAD deficiency, where it serves as a primary indicator in newborn screening. Its correlation with β-hydroxybutyrate also makes it a relevant marker for ketosis, reflecting the underlying metabolic state of increased fatty acid oxidation. However, for the routine assessment and monitoring of ketosis, β-hydroxybutyrate remains the gold standard due to its established clinical utility and high specificity. The interpretation of this compound levels should always be performed in the context of a comprehensive metabolic profile, including other acylcarnitines and, when indicated, urinary organic acids. The continued refinement of analytical techniques and the integration of multi-biomarker panels will further enhance the diagnostic accuracy for a range of metabolic disorders.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Lab Test: Beta-Hydroxybutyrate (Blood) Level [ebmconsult.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. informnetwork.org [informnetwork.org]
Hydroxybutyrylcarnitine: A Potential New Biomarker for Metabolic Syndrome on the Horizon
A comprehensive comparison of hydroxybutyrylcarnitine with traditional and emerging biomarkers for the diagnosis and risk assessment of metabolic syndrome.
Metabolic syndrome (MetS) is a growing public health concern, characterized by a cluster of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing cardiovascular disease and type 2 diabetes.[1] The early and accurate identification of individuals with MetS is crucial for implementing timely interventions. While traditional clinical and biochemical markers are the current standard for diagnosis, emerging biomarkers, such as this compound, are showing promise in providing a more nuanced and potentially earlier assessment of metabolic dysregulation. This guide provides a detailed comparison of this compound with established and other novel biomarkers for MetS, supported by experimental data and protocols.
Performance Comparison of Biomarkers for Metabolic Syndrome
The validation of a biomarker is a rigorous process that involves assessing its accuracy in distinguishing between individuals with and without a specific condition. Key performance metrics include sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC). While research on this compound as a standalone biomarker for MetS is still emerging, studies on acylcarnitines, the class of compounds to which it belongs, provide valuable insights.
| Biomarker Category | Biomarker | Sensitivity | Specificity | Key Findings & Citations |
| Emerging Metabolite | This compound (C4-OH) | Data for MetS diagnosis is limited. For prediabetes prediction, a related condition, one study showed moderate sensitivity and specificity. | Data for MetS diagnosis is limited. | Elevated levels are associated with insulin resistance and type 2 diabetes.[2] It is a marker of ketosis and may reflect a state of metabolic inflexibility.[3] |
| Traditional Criteria | NCEP ATP III Definition | 94.4% | 97.9% | A widely used set of clinical criteria for diagnosing MetS.[4] |
| International Diabetes Federation (IDF) Definition | 98.9% | 94.6% | Another commonly used set of diagnostic criteria with a focus on central obesity.[4] | |
| Emerging Protein Biomarkers | High-sensitivity C-Reactive Protein (hs-CRP) | Variable | Variable | A marker of low-grade systemic inflammation, which is a key feature of MetS.[5][6] |
| Adiponectin | Variable | Variable | An adipokine with insulin-sensitizing and anti-inflammatory properties; levels are typically decreased in individuals with MetS.[5][6] | |
| Leptin | Variable | Variable | A hormone involved in appetite regulation; elevated levels and leptin resistance are associated with obesity and MetS.[5] | |
| Other Acylcarnitines | Various short-, medium-, and long-chain acylcarnitines | Variable | Variable | Altered profiles of various acylcarnitines are consistently observed in individuals with MetS, reflecting dysregulated fatty acid and amino acid metabolism.[7][8] |
Signaling Pathways and Experimental Workflows
To understand the role of this compound in metabolic syndrome, it is essential to visualize the underlying biochemical pathways and the experimental procedures used for its validation.
Caption: In metabolic syndrome, excess fatty acids can lead to incomplete beta-oxidation in the mitochondria, resulting in the accumulation of intermediates like hydroxybutyryl-CoA, which is then converted to this compound and released into the bloodstream.
Caption: The validation of a biomarker like this compound follows a multi-phase process, from initial discovery in small cohorts to large-scale clinical validation to assess its diagnostic performance and clinical utility.
Experimental Protocols
The accurate quantification of this compound and other acylcarnitines is critical for their validation as biomarkers. The most common method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
1. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-hydroxybutyrylcarnitine).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile (B52724) with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, 5% B held for 1 minute, ramped to 95% B over 8 minutes, held for 2 minutes, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification. For example, the transition for native this compound could be m/z 248.1 → m/z 85.1.
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity.
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of known this compound concentrations.
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound and the broader profile of acylcarnitines hold considerable promise as next-generation biomarkers for metabolic syndrome. Their association with fundamental metabolic pathways that are known to be dysregulated in MetS, such as fatty acid oxidation, provides a strong biological rationale for their use. While direct comparisons of diagnostic accuracy with traditional criteria are still needed, the available evidence suggests that these metabolites could offer a more sensitive and earlier indication of metabolic dysfunction. Further large-scale validation studies are warranted to fully establish the clinical utility of this compound in the diagnosis and management of metabolic syndrome. The integration of such novel biomarkers with existing clinical parameters has the potential to significantly improve risk stratification and guide personalized preventive and therapeutic strategies for individuals at risk of or with established metabolic syndrome.
References
- 1. Mitochondrial dysfunction in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the accuracy of three diagnostic criteria and estimating the prevalence of metabolic syndrome: A latent class analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Frontiers | The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 [frontiersin.org]
- 8. The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandem Mass Spectrometry vs. HPLC for Hydroxybutyrylcarnitine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxybutyrylcarnitine, a key biomarker in various metabolic disorders, is paramount. The two primary analytical techniques employed for this purpose are tandem mass spectrometry (MS/MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.
The analysis of acylcarnitines, including this compound, is crucial for the diagnosis and monitoring of inborn errors of metabolism.[1][2] Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for acylcarnitine quantification due to its high sensitivity and specificity.[3][4] While flow-injection tandem mass spectrometry offers high throughput, it is limited in its ability to differentiate between isomeric and isobaric compounds.[5][6][7] The addition of a chromatographic separation step, such as HPLC or ultra-high-performance liquid chromatography (UPLC), significantly enhances the specificity of the analysis by resolving these structurally similar molecules.[8][9]
Quantitative Performance Comparison
The choice between a direct infusion tandem MS approach and a method incorporating HPLC separation depends on the specific requirements of the analysis, such as the need for high throughput versus the necessity for isomeric separation. The following table summarizes the key performance characteristics of each method based on published validation data.
| Parameter | Tandem MS (Flow Injection) | HPLC-MS/MS (or UPLC-MS/MS) |
| Throughput | High (typically 1-2 minutes per sample)[10] | Lower (typically 8-22 minutes per sample)[5][11] |
| Specificity | Lower; unable to separate isomers/isobars[6][12] | High; capable of separating isomeric species[8][9] |
| Sensitivity (LOD) | Generally high, but can be affected by matrix effects | Very high, with lower limits of detection[13] |
| Precision (%CV) | Within-run and between-run CVs typically 10-20%[1] | Day-to-day variation typically less than 18%[11] |
| Accuracy | Good for screening, but can have biases | High, with values often within 84-116% of target[11] |
| Derivatization | Often required (e.g., butylation) to improve ionization[2][14] | Can be used with or without derivatization[5] |
Experimental Workflows
The analytical workflows for tandem MS and HPLC-MS/MS differ primarily in the inclusion of a chromatographic separation step.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using both tandem MS and HPLC-MS/MS.
Method 1: Tandem Mass Spectrometry (Flow Injection Analysis)
This method is adapted from protocols for acylcarnitine profiling in newborn screening and metabolic disorder diagnosis.[1][2]
-
Sample Preparation (Butylation Method):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Add 200 µL of methanol (B129727) containing a stable isotope-labeled internal standard for this compound.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen at 40°C.
-
Add 50 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 15 minutes to form butyl esters.
-
Dry the sample again under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.[15]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Precursor ion scan of m/z 85.
-
Flow Rate: 10-30 µL/min.
-
Mobile Phase: 80:20 (v/v) acetonitrile:water.[16]
-
Total Run Time: Approximately 1.7 minutes per sample.[16]
-
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is based on methods developed for the quantitative analysis of acylcarnitines with chromatographic separation.[5][11]
-
Sample Preparation:
-
To 100 µL of plasma, add an equal volume of methanol containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup.[3]
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) or a HILIC column.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: ESI, positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would be optimized.
-
Logical Relationship of Method Choice
The decision to use tandem MS or HPLC-MS/MS is often guided by the specific analytical needs.
Conclusion
Both tandem mass spectrometry and HPLC-based methods are powerful tools for the analysis of this compound. Tandem MS, particularly with flow injection, offers a high-throughput solution ideal for large-scale screening applications. However, for applications requiring the accurate quantification and differentiation of isomers, the incorporation of an HPLC or UPLC separation step prior to mass spectrometric detection is essential. The choice of methodology should be carefully considered based on the specific research or clinical question, balancing the need for speed with the requirements for specificity and accuracy.
References
- 1. Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchopenworld.com [researchopenworld.com]
- 11. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxybutyrylcarnitine Quantification by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of hydroxybutyrylcarnitine, a key biomarker in metabolic research. The information presented is based on established experimental data within the scientific literature, focusing on the widely adopted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Introduction
This compound (C4-OH-carnitine) is an acylcarnitine that plays a crucial role in fatty acid metabolism and has been identified as a significant metabolite in studies of insulin (B600854) resistance and type 2 diabetes.[1] Accurate and precise quantification of this molecule in biological matrices is essential for advancing our understanding of metabolic diseases. The primary analytical method for acylcarnitine profiling, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2] This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[2]
Performance Comparison of LC-MS/MS Methodologies
While direct inter-instrument head-to-head comparisons are not extensively published, the literature provides a consensus on the performance characteristics achievable with modern LC-MS/MS platforms for acylcarnitine analysis. The following table summarizes typical performance data for the quantification of this compound and other short-chain acylcarnitines. These values represent a synthesis of performance metrics reported in various studies.
| Performance Parameter | Typical Performance Range | Notes |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µM | Dependent on sample matrix and specific instrument sensitivity. |
| Linearity (R²) | > 0.99 | Calibration curves typically demonstrate excellent linearity over the physiological concentration range.[3] |
| Intra-day Precision (%CV) | < 10% | For high-abundance acylcarnitines.[4] |
| Inter-day Precision (%CV) | < 15% | For high-abundance acylcarnitines.[4] |
| Accuracy/Recovery | 80 - 120% | Method accuracy is generally high, as determined by spiking experiments in various matrices.[3] |
Experimental Protocols
The quantification of this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection. A common challenge in acylcarnitine analysis is the separation of isomeric and isobaric compounds, which can be addressed through appropriate chromatographic methods and derivatization.[4][5][6]
1. Sample Preparation: Extraction and Derivatization
-
Objective: To extract acylcarnitines from the biological matrix (e.g., plasma, serum, tissue homogenate) and derivatize them to improve chromatographic retention and ionization efficiency.
-
Procedure:
-
Extraction: Acylcarnitines are typically extracted from the sample using a protein precipitation step with a solvent like methanol.
-
Internal Standards: Stable isotope-labeled internal standards (e.g., deuterium-labeled acylcarnitines) are added to the sample prior to extraction to allow for accurate quantification based on the principle of isotope dilution.[7]
-
Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters using acidified butanol (e.g., 3N butanolic HCl).[8] This process increases the hydrophobicity of the molecules, leading to better retention on reversed-phase chromatography columns, and can improve ionization efficiency.[4]
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other acylcarnitines and matrix components prior to detection.
-
Typical Columns: Reversed-phase columns (e.g., C8, C18) are commonly used.
-
Mobile Phases: A gradient elution is typically employed, using a combination of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2 - 0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To selectively detect and quantify the derivatized this compound.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[9] This involves selecting the precursor ion of butylated this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. A common fragmentation pattern for acylcarnitines results in a prominent product ion at m/z 85.[4] For butylated acylcarnitines, a precursor ion scan for m/z 99 is also characteristic.[7]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the typical experimental workflow for this compound quantification and the metabolic context of acylcarnitines.
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Role of acylcarnitines in fatty acid metabolism.
References
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxybutyrylcarnitine: A Procedural Guide
Prudent Handling and Waste Management
Given the absence of explicit disposal directives, hydroxybutyrylcarnitine should be managed as a potentially hazardous chemical waste product. It is imperative to prevent its release into the environment.[1] Unused quantities of this compound should not be discarded down the drain or mixed with general laboratory waste.
Key Procedural Steps for Disposal:
-
Consult Institutional Guidelines: Before proceeding with disposal, the primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that are in compliance with local, state, and federal regulations.
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This container should be separate from other chemical waste streams unless otherwise directed by your EHS office.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Container Labeling: The waste container must be accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and any known hazard symbols as per your institution's guidelines.
-
Secure Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by trained EHS personnel or a licensed chemical waste disposal contractor.
Disposal Decision Workflow
The following diagram outlines the logical steps for making informed decisions regarding the disposal of this compound.
While some safety data sheets for analogous compounds may classify them as non-hazardous, the absence of specific data for this compound necessitates a cautious and compliant approach to its disposal. Adherence to the procedural guidance outlined above, with a primary emphasis on consulting institutional EHS protocols, will ensure the safe and responsible management of this chemical waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Hydroxybutyrylcarnitine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxybutyrylcarnitine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
While this compound is not generally classified as a hazardous substance, its toxicological properties may not have been fully investigated.[1] Therefore, adopting a cautious approach and adhering to best practices in laboratory safety are crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended protective equipment when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles | Should be worn to protect against splashes or dust.[2] |
| Hands | Chemical-resistant, impervious gloves | Handle with impervious gloves. The specific type should be chosen based on the duration and nature of the task. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the substance in powder form to avoid inhalation of dust.[1] A mechanical exhaust system may also be required.[1] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] Contaminated clothing should be removed and washed before reuse.[1] |
Operational Plan: From Receipt to Disposal
A structured workflow ensures safety and minimizes contamination risk throughout the handling process.
Handling Workflow for this compound
A step-by-step workflow for the safe handling of this compound.
Procedural Guidance
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored at -20°C in a dry, well-ventilated place.[2] It is important to protect it from moisture and prolonged exposure to air, as it may form explosive peroxides.[2]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid dust creation.[2][3]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Practice good industrial hygiene, including washing hands thoroughly after handling the substance.[2]
First Aid Measures: In case of accidental exposure, follow these first aid procedures:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for several minutes, removing contact lenses if present and easy to do.[2]
-
If swallowed: Rinse the mouth with water and consult a physician if feeling unwell.[1]
Disposal Plan:
-
All waste materials, including the substance itself and any contaminated disposables, should be collected in suitable, closed containers.
-
Disposal must be conducted in accordance with local, state, and federal regulations. It is recommended to use an approved waste disposal plant.[2]
-
Do not allow the product to enter drains or soil.[1]
By implementing these safety protocols, researchers can confidently handle this compound while maintaining a secure and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
